Parecoxib-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3 |
InChI Key |
TZRHLKRLEZJVIJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)CC |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Deuterium Labeling of Parecoxib-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Parecoxib-D3, a deuterated analog of the selective COX-2 inhibitor Parecoxib. This document details the deuterium labeling process, experimental protocols, and relevant analytical data. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
Parecoxib is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[1] Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research, particularly as internal standards in pharmacokinetic and metabolic studies, owing to their nearly identical chemical properties to the parent drug but distinct mass spectrometric signature.[2] The deuterium labeling in this compound is located on the N-propionyl group.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of valdecoxib with a deuterated propionylating agent. The most common and direct method involves the use of propionic-d3 anhydride.
Overall Synthetic Scheme
The logical workflow for the synthesis of this compound is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of Parecoxib and N-acylation of sulfonamides.[3]
Materials:
-
Valdecoxib
-
Propionic-d3 anhydride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Water, deionized
-
Sodium hydroxide (for potential pH adjustment)
-
Acetone (for recrystallization)
Procedure:
-
In a clean, dry reaction flask, dissolve valdecoxib (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
To the solution, add triethylamine (1.3 equivalents) and propionic-d3 anhydride (1.6 equivalents).
-
Heat the reaction mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add deionized water and stir to precipitate the crude product.
-
Collect the solid by filtration and wash it with deionized water.
-
Dry the crude this compound product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent, such as toluene or acetone, to yield pure this compound.
Characterization and Data Presentation
The successful synthesis of this compound is confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The isotopic purity is a critical parameter and is typically determined by mass spectrometry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅D₃N₂O₄S | [4] |
| Molecular Weight | 373.4 g/mol | [4] |
| Appearance | White to off-white solid | |
| Isotopic Purity (D3) | Typically ≥98% (by mass spectrometry) |
Mass Spectrometry
Mass spectrometry is a key analytical tool for confirming the incorporation of deuterium and determining the isotopic purity of this compound. The expected molecular ion peaks in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled Parecoxib.
| Analyte | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| Parecoxib | 370.4 | 371.1 | 369.1 |
| This compound | 373.4 | 374.1 | 372.1 |
The isotopic purity is calculated by comparing the peak areas of the deuterated species to the sum of the peak areas of all isotopic species (unlabeled, D1, D2, and D3).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the propionyl group will be absent or significantly reduced. The adjacent methylene protons may show a change in splitting pattern due to the absence of coupling with the deuterated methyl group. In the ¹³C NMR spectrum, the carbon signal of the deuterated methyl group will be observed as a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity.
Mechanism of Action: COX-2 Inhibition Pathway
Parecoxib, as a prodrug of valdecoxib, exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This targeted action is crucial for its therapeutic efficacy while minimizing certain side effects associated with non-selective NSAIDs.
Caption: Parecoxib's mechanism of action.
Conclusion
This technical guide has provided a detailed overview of the synthesis, deuterium labeling, and characterization of this compound. The described synthetic protocol, based on the N-acylation of valdecoxib with propionic-d3 anhydride, offers a reliable method for obtaining this valuable isotopically labeled internal standard. The analytical data and methodologies presented are essential for ensuring the quality and purity of the synthesized compound for its intended applications in drug metabolism and pharmacokinetic research.
References
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatoscientific.com [chromatoscientific.com]
Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Parecoxib-D3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Parecoxib-D3, a deuterated internal standard for the potent COX-2 inhibitor, Parecoxib. Understanding the fragmentation pattern of this molecule is critical for its use in quantitative bioanalytical assays, enabling accurate and reliable measurement of Parecoxib in complex biological matrices. This document details the fragmentation pathways, presents quantitative data in a structured format, outlines experimental protocols, and provides visual representations of key processes.
Introduction to Parecoxib and its Mass Spectrometric Analysis
Parecoxib is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib. As a selective cyclooxygenase-2 (COX-2) inhibitor, it plays a crucial role in the management of postoperative pain and other inflammatory conditions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in instrument response. This guide focuses on the characterization of this compound's fragmentation under typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions.
Mass Spectrometry Fragmentation Pattern of this compound
The chemical structure of Parecoxib consists of a central isoxazole ring substituted with phenyl and sulfonamide moieties, with a propionamide group attached to the sulfonamide nitrogen. In this compound, three deuterium atoms replace three hydrogen atoms on the propionyl group. This labeling scheme results in a 3 Dalton mass shift for the parent ion and any fragment ions that retain this deuterated propionyl group.
Positive Ion Mode Fragmentation
In positive ion electrospray ionization (ESI+), this compound readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 374.1. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern. The primary and most abundant product ion observed is at m/z 234.1.
The proposed fragmentation pathway for the formation of the m/z 234.1 product ion involves the neutral loss of the deuterated N-propionylsulfonamide group. This fragmentation is initiated by the cleavage of the S-N bond, a common fragmentation pathway for sulfonamides.
Caption: Positive Ion Fragmentation of this compound.
Negative Ion Mode Fragmentation
In negative ion electrospray ionization (ESI-), this compound forms a deprotonated molecule, [M-H]⁻, at m/z 372.1. The fragmentation of this precursor ion yields a prominent product ion at m/z 119.0.
The formation of the m/z 119.0 fragment is proposed to occur through a rearrangement process followed by cleavage. This pathway likely involves the isoxazole ring and the adjacent phenyl group, leading to the formation of a stable anionic fragment.
Caption: Negative Ion Fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound and its non-deuterated counterpart, Parecoxib.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Parecoxib | Positive (ESI+) | 371.1 | 234.1 |
| Negative (ESI-) | 369.0 | 119.0 | |
| This compound | Positive (ESI+) | 374.1 | 234.1 |
| Negative (ESI-) | 372.1 | 119.0 |
Experimental Protocols
This section provides a representative experimental protocol for the analysis of this compound using UPLC-MS/MS.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Parecoxib from biological matrices such as plasma.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the assay).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
UPLC System:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation from endogenous interferences. A typical starting condition is 95% A, ramping to 5% A over 2-3 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive or Negative, depending on the desired fragmentation
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument and transition (typically 15-30 eV for the positive mode transition).
Caption: Experimental Workflow for this compound Analysis.
COX-2 Signaling Pathway
Parecoxib exerts its therapeutic effect by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the simplified COX-2 signaling pathway.
Caption: Simplified COX-2 Signaling Pathway.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and scientists, this information is essential for developing and validating robust bioanalytical methods for the quantification of Parecoxib in various research and clinical settings.
Parecoxib-D3 supplier and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Parecoxib-D3, a deuterated analog of the selective COX-2 inhibitor, Parecoxib. This document outlines potential suppliers, provides a representative Certificate of Analysis, details analytical methodologies, and illustrates the relevant signaling pathway.
This compound Suppliers and Certificate of Analysis
This compound is available from several specialized chemical suppliers that provide reference standards for research and development purposes. When procuring this compound, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and identity of the material. A typical CoA for this compound will include the information outlined in the table below. While publicly available CoAs are not always provided, suppliers will furnish them upon request.
Potential Suppliers:
-
Chromato Scientific: Offers this compound as a custom synthesis product.
-
HUBERLAB: Lists this compound as an analytical standard and provides CoAs upon email request.[1]
-
MedChemExpress: Supplies this compound and provides product data sheets and handling instructions.[2]
-
Clearsynth: Offers this compound and accompanies the product with a Certificate of Analysis.[3]
-
Cato Research Chemicals: Provides related Parecoxib impurities and standards.[4]
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual |
| ¹H-NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry |
| Purity | |||
| Purity by HPLC | ≥98.0% | 99.5% | HPLC-UV |
| Deuterated Incorporation | ≥99% atom % D | 99.7% | Mass Spectrometry |
| Residual Solvents | ≤0.5% | 0.1% | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer |
| Physical Properties | |||
| Melting Point | Report | 168-172 °C | USP <741> |
| Solubility | Soluble in DMSO | Conforms | Visual |
Experimental Protocols
Accurate and precise analytical methods are essential for the quantification and characterization of this compound and its active metabolite, Valdecoxib-D3. Below are detailed methodologies for common analytical techniques.
UPLC-MS/MS Method for the Determination of Parecoxib and Valdecoxib in Rat Plasma
This method is adapted from a validated UPLC-MS/MS protocol for the simultaneous determination of Parecoxib and its active metabolite Valdecoxib in plasma.[5][6]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
Water (ultrapure)
-
Parecoxib and Valdecoxib reference standards
-
Celecoxib (Internal Standard - IS)
-
Rat plasma
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard solution (Celecoxib, 1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect 100 µL of the supernatant and dilute with 100 µL of ultrapure water.
-
Inject the final solution into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.0 min: Linear gradient to 5% A, 95% B
-
2.0-2.5 min: 5% A, 95% B
-
2.5-3.0 min: Re-equilibrate to 95% A, 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parecoxib: m/z 371 → 234
-
Valdecoxib: m/z 315 → 132
-
Celecoxib (IS): m/z 382 → 362
-
RP-HPLC Method for the Analysis of Parecoxib Sodium Drug Substance
This method is based on a stability-indicating RP-HPLC method for the determination of Parecoxib sodium and its impurities.[1][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Parecoxib sodium reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile (60:20:20, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Accurately weigh and dissolve the Parecoxib sodium sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Signaling Pathway and Experimental Workflows
Parecoxib is a prodrug that is rapidly hydrolyzed in vivo to its active form, Valdecoxib. Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.
Parecoxib Metabolism and COX-2 Inhibition Pathway
The following diagram illustrates the conversion of Parecoxib to Valdecoxib and the subsequent inhibition of the COX-2 pathway, which ultimately leads to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of inflammation and pain.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108164521B - Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof - Google Patents [patents.google.com]
- 4. en.cato-chem.com [en.cato-chem.com]
- 5. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Parecoxib and its Metabolite Valdecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parecoxib is a parenterally administered, water-soluble prodrug that is rapidly and almost completely converted in vivo to its active moiety, valdecoxib.[1][2] Valdecoxib is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the non-steroidal anti-inflammatory drug (NSAID) class.[3] This selective action allows for effective anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal adverse effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][4] This technical guide provides an in-depth overview of the pharmacological, pharmacokinetic, and pharmacodynamic properties of parecoxib and valdecoxib, complete with quantitative data, experimental methodologies, and visual pathway diagrams to support drug development and research professionals.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for valdecoxib is the highly selective inhibition of the COX-2 enzyme.[3][5] In the inflammatory cascade, cellular membrane phospholipids are converted to arachidonic acid by phospholipase A2. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to a variety of pro-inflammatory prostaglandins (PGE2, PGI2), and thromboxane A2 (TXA2).[6][7]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7][8]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[6][7] Its activation leads to the production of prostaglandins that mediate pain, inflammation, and fever.[6]
By selectively inhibiting COX-2, valdecoxib reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation without significantly affecting the protective functions of COX-1.[3] This selectivity is the basis for its improved gastrointestinal safety profile compared to traditional non-selective NSAIDs.
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the conversion of arachidonic acid and the site of action for valdecoxib.
References
- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 4. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of arachidonic cascade in COVID-19 infection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Conversion of Parecoxib and the Anticipated Metabolic Profile of Parecoxib-D3
Executive Summary: Parecoxib is a parenterally administered, water-soluble prodrug designed for rapid and extensive in vivo conversion to its active moiety, valdecoxib, a potent and selective COX-2 inhibitor. This guide provides a detailed overview of this critical metabolic activation, summarizing key pharmacokinetic parameters, outlining established experimental protocols for its study, and exploring the scientific principles behind the use of its deuterated analog, Parecoxib-D3. While specific in vivo data for this compound is not publicly available, this paper discusses its expected metabolic fate based on the principles of the kinetic isotope effect (KIE), a strategy employed to enhance metabolic stability. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
The Metabolic Conversion Pathway of Parecoxib
Parecoxib is pharmacologically inactive until it undergoes hydrolysis to form valdecoxib.[1] This bioconversion is a rapid and near-complete process that occurs primarily in the liver.
1.1 Primary Conversion: Hydrolysis Upon administration, parecoxib is rapidly hydrolyzed by hepatic carboxylesterases, cleaving the propanamide bond to yield the active drug, valdecoxib, and propionic acid.[1] This conversion is remarkably efficient, with the plasma half-life of parecoxib itself being very short, approximately 22 minutes.[1][2]
1.2 Secondary Metabolism of Valdecoxib The resulting active compound, valdecoxib, is subsequently eliminated through extensive hepatic metabolism involving multiple pathways:[3][4]
-
Cytochrome P450 (CYP) Oxidation: Valdecoxib is primarily metabolized by CYP3A4 and CYP2C9 isoenzymes.[3][4] This process typically involves hydroxylation of the methyl group on the isoxazole ring, forming an active hydroxylated metabolite.[5]
-
Glucuronidation: Approximately 20% of valdecoxib elimination occurs via glucuronidation of the sulfonamide moiety.[3][4]
The metabolic cascade ensures that less than 5% of unchanged valdecoxib is recovered in the urine. The following diagram illustrates this established metabolic pathway.
Role of Deuteration: The this compound Analog
In drug development, deuterium is sometimes substituted for hydrogen at specific molecular positions to intentionally alter the drug's metabolic profile. This strategy is based on the Kinetic Isotope Effect (KIE) .[6]
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step will proceed more slowly for a deuterated compound.[6] This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and systemic exposure.
While in vivo studies on this compound are not available in the published literature, we can hypothesize its behavior. Assuming the deuterium atoms are placed on a metabolically active site of the valdecoxib moiety (e.g., the methyl group), the KIE would be expected to primarily affect the secondary metabolism of Valdecoxib-D3, not the initial hydrolysis of this compound.
The diagram below illustrates the principle of the KIE in slowing enzymatic metabolism.
Pharmacokinetic Data (Non-Deuterated)
The conversion of parecoxib to valdecoxib is so rapid and complete that the pharmacokinetic profile of the active drug, valdecoxib, is similar whether administered directly as an oral tablet or parenterally as the parecoxib prodrug.[5] The tables below summarize key pharmacokinetic parameters from studies in various species.
Table 1: Pharmacokinetic Parameters of Parecoxib Following Administration
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Ref |
|---|---|---|---|---|---|
| Human | 50 mg IV | - | 0.5 | 0.69 | [5] |
| Beagle | 1.33 mg/kg IM | 2148.59 ± 406.13 | ~0.25 | 0.85 ± 0.36 | [7] |
| Rat | 5 mg/kg IV | - | - | 0.135 ± 0.003 | [5] |
| Cat | - | - | - | ~0.4 |[3] |
Table 2: Pharmacokinetic Parameters of Valdecoxib Following Parecoxib Administration
| Species | Dose & Route (Parecoxib) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Ref |
|---|---|---|---|---|---|---|
| Human | 50 mg IV | - | ~0.5 | ~8.0 | - | [5] |
| Beagle | 1.33 mg/kg IM | 2059.15 ± 281.86 | 1.36 | 2.27 | 4971.61 ± 696.56 | [3][7] |
| Rat | 5 mg/kg IV | 3810 ± 1030 | 0.083 | 2.5 ± 0.3 | 4730 ± 510 |[8] |
Note: Values are presented as mean ± standard deviation where available. Parameters can vary based on the specific study design, analytical methods, and animal models used.
Experimental Protocols
The simultaneous quantification of parecoxib and its active metabolite valdecoxib in biological matrices is essential for pharmacokinetic studies. A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) method is the standard for this analysis.[3][8]
4.1 In Vivo Pharmacokinetic Study Protocol (Beagle Model)
A common experimental design for assessing the conversion involves the following steps:
-
Animal Model: Healthy beagle dogs are often used as their drug metabolism can be more predictive of human outcomes compared to rodents.[3]
-
Drug Administration: Parecoxib (e.g., 1.33 mg/kg) is administered via intramuscular or intravenous injection.[4]
-
Blood Sampling: Venous blood samples (e.g., 1-2 mL) are collected into heparinized tubes at specific time points pre- and post-dose (e.g., 0, 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 3000 rpm for 10 min) to separate the plasma, which is then stored at -20°C or lower until analysis.
4.2 Bioanalytical Method: UPLC-MS/MS
The following protocol details a typical method for plasma sample analysis.[3][4]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples.
-
To a 100 µL aliquot of plasma, add a small volume of an internal standard (IS) solution (e.g., celecoxib).
-
Add 300-400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
The workflow for a typical pharmacokinetic study is visualized below.
Conclusion
The in vivo conversion of parecoxib to its active form, valdecoxib, is a rapid and efficient process central to its clinical utility as a parenteral analgesic. This metabolic activation is mediated by hepatic carboxylesterases, with the subsequent elimination of valdecoxib handled by CYP450 enzymes and glucuronidation pathways. The study of this conversion is reliably achieved through well-established in vivo models coupled with sensitive and specific UPLC-MS/MS bioanalytical methods. The introduction of deuterated analogs like this compound represents a strategic approach to optimize the metabolic profile of the active moiety, valdecoxib. By leveraging the kinetic isotope effect, deuteration at a metabolically labile position is anticipated to slow the rate of secondary metabolism, potentially enhancing the drug's pharmacokinetic properties. While further studies are required to characterize the precise in vivo profile of this compound, the foundational knowledge of parecoxib metabolism provides a robust framework for predicting and evaluating its behavior.
References
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parecoxib - Wikipedia [en.wikipedia.org]
- 3. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Portico [access.portico.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Parecoxib-D3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parecoxib, a selective COX-2 inhibitor, is an injectable prodrug of valdecoxib, a non-steroidal anti-inflammatory drug (NSAID). It is utilized for the short-term management of postoperative pain. The solubility of a drug candidate is a critical physicochemical property that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth overview of the solubility of Parecoxib in various organic solvents.
Quantitative Solubility Data
The solubility of Parecoxib sodium has been determined in several common organic solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ≥ 118.6[1] |
| Dimethylformamide (DMF) | ~ 10[2][3] |
| Ethanol (EtOH) | ≥ 10.7[1] |
| Ethanol | ~ 3[2][3] |
| Water | ≥ 43.9[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5[2][3] |
It is important to note that different sources report varying solubility values, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used. One product information sheet indicates a solubility of approximately 15 mg/ml in DMSO[2][3]. Another source suggests a solubility of ≥ 118.6 mg/mL in DMSO[1]. Similarly, for ethanol, values of ~3 mg/mL and ≥ 10.7 mg/mL have been reported[1][2][3].
Experimental Protocols
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The two most common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.
Kinetic Solubility Determination
This method is often employed in the early stages of drug discovery for high-throughput screening of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.
a. Materials:
-
Parecoxib-D3
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
b. Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, precise volume of each DMSO stock solution into the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: The plate is typically shaken for a period of 1 to 2 hours at a constant temperature (e.g., 25°C or 37°C).
-
Detection: The solubility is determined by detecting the point at which the compound precipitates. This can be done using:
-
Nephelometry: Measures the turbidity of the solution caused by precipitated particles.
-
UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitated solid, the concentration of the dissolved compound in the supernatant/filtrate is measured by UV-Vis absorbance at the λmax of the compound.
-
Thermodynamic (Shake-Flask) Solubility Determination
This method is considered the "gold standard" for solubility measurement as it determines the equilibrium solubility of a compound in a given solvent.
a. Materials:
-
This compound, solid form
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
b. Protocol:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that an equilibrium is reached between the dissolved and undissolved compound.
-
Addition of Solvent: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). The samples are typically shaken for 24 to 72 hours to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve of known concentrations of this compound in the same solvent should be used for accurate quantification.
Visualizations
Metabolic Pathway of Parecoxib
Parecoxib is a prodrug that undergoes rapid in-vivo biotransformation to its active form, valdecoxib. This conversion is primarily mediated by carboxyesterases in the liver. Understanding this pathway is crucial as the solubility of both the prodrug and the active drug influences the overall pharmacokinetic profile.
Caption: Metabolic conversion of Parecoxib to Valdecoxib.
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Shake-flask solubility determination workflow.
References
Parecoxib-D3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parecoxib-D3, a deuterated analog of Parecoxib. The information compiled herein is intended for research, scientific, and drug development applications.
Core Compound Information
This compound is the deuterium-labeled form of Parecoxib. Parecoxib itself is a selective COX-2 inhibitor and a prodrug to Valdecoxib. The incorporation of deuterium atoms into the molecule makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods.
Table 1: Physicochemical Properties of this compound and Unlabeled Parecoxib
| Property | This compound | Unlabeled Parecoxib |
| CAS Number | Not explicitly assigned; often referenced by the unlabeled CAS number. | 198470-84-7 |
| Molecular Weight | 373.44 g/mol | 370.42 g/mol [1][2] |
| Molecular Formula | C₁₉H₁₅D₃N₂O₄S | C₁₉H₁₈N₂O₄S[1][2] |
Mechanism of Action and Metabolic Pathway
Parecoxib is a water-soluble prodrug that is rapidly hydrolyzed in the liver to its active metabolite, valdecoxib. Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, valdecoxib reduces the production of these pro-inflammatory prostaglandins.[3]
The metabolic conversion of parecoxib to valdecoxib is primarily mediated by carboxylesterases in the liver. Valdecoxib is further metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C9) and glucuronidation before excretion.[4]
References
Methodological & Application
Application Note: A Robust and High-Throughput UPLC-MS/MS Method for the Quantification of Parecoxib in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated, high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of Parecoxib in plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved in under 3 minutes using a reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring.
**2. Introduction
Parecoxib is an injectable prodrug of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. It is widely used for the short-term management of postoperative pain. Accurate measurement of Parecoxib concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development and clinical research. This document provides a comprehensive protocol for a sensitive and robust UPLC-MS/MS method designed for high-throughput analysis of Parecoxib in plasma samples.
Experimental Protocols
Chemicals and Reagents
-
Parecoxib reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma
Instrumentation
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD) equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1][2][3][4]
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Parecoxib and Celecoxib (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions for Parecoxib and a single working solution for the IS (e.g., 1 µg/mL) by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve (CC) Standards: A series of CC standards are prepared by spiking blank plasma with the appropriate Parecoxib working solutions to achieve final concentrations ranging from 5 to 4000 ng/mL (e.g., 5, 10, 50, 100, 500, 1000, 2000, 4000 ng/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (10 ng/mL), Medium (800 ng/mL), and High (3000 ng/mL).[4]
Sample Preparation Protocol
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the Celecoxib internal standard working solution (1 µg/mL) and vortex briefly.[1]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.[1]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the clear supernatant to a new tube and dilute with 100 µL of ultrapure water.[1]
-
Transfer the final solution to an autosampler vial for analysis.
Caption: Experimental workflow for Parecoxib quantification in plasma.
UPLC-MS/MS Method Parameters
The instrumental parameters for the analysis are summarized in the tables below.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1][4] |
| Flow Rate | 0.4 mL/min[1][4] |
| Gradient Program | 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-3.0 min (10% B)[4] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 45°C[4] |
| Autosampler Temp. | 4°C[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 4.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temp. | 500°C[1] |
| Desolvation Gas Flow | 600 L/h (Nitrogen)[1] |
| Cone Gas Flow | 50 L/h (Nitrogen)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Parecoxib | 371.0 | 234.0 | 10 | 38 |
| Celecoxib (IS) | 382.0 | 362.0 | 20 | 20 |
Note: Parameters are based on published methods and may require optimization for different instrument models.[1][4]
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|
| Parecoxib | 5 - 4000 | > 0.9998[4] | 5 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%RE) |
|---|---|---|---|---|
| Low QC | 10 | 5.91[4] | 3.65[4] | 1.96[4] |
| Medium QC | 800 | 2.28[4] | 1.36[4] | -1.38[4] |
| High QC | 3000 | 3.15[4] | 2.55[4] | 0.85[4] |
RSD: Relative Standard Deviation; RE: Relative Error
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 10 | 82.54[4] | Within acceptable limits |
| Medium QC | 800 | 85.12[4] | Within acceptable limits |
| High QC | 3000 | 84.36[4] | Within acceptable limits |
Conclusion
The UPLC-MS/MS method described provides a simple, rapid, and reliable approach for the quantification of Parecoxib in plasma. The one-step protein precipitation sample preparation is efficient and suitable for high-throughput environments.[1] The method's short run time, high sensitivity, and demonstrated accuracy and precision make it an ideal tool for supporting pharmacokinetic research and clinical studies involving Parecoxib.
References
- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Parecoxib-D3 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parecoxib, a water-soluble prodrug of the selective cyclooxygenase-2 (COX-2) inhibitor valdecoxib, is utilized for the short-term management of postoperative pain. In preclinical drug development, understanding the pharmacokinetic profile of parecoxib and its active metabolite, valdecoxib, is crucial. The use of stable isotope-labeled internal standards, such as Parecoxib-D3 and Valdecoxib-D3, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision. Deuterated standards co-elute with the analyte, effectively compensating for matrix effects and variations in sample processing, leading to reliable and reproducible data.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the preclinical pharmacokinetic evaluation of parecoxib.
Metabolic Pathway and Mechanism of Action
Parecoxib is rapidly hydrolyzed in vivo by hepatic carboxylesterases to its active form, valdecoxib.[3][4] Valdecoxib then selectively inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5][6]
Preclinical Pharmacokinetic Workflow
A typical preclinical pharmacokinetic study involving parecoxib involves several key steps, from animal administration to data analysis.
Experimental Protocols
Bioanalytical Method for Parecoxib and Valdecoxib in Plasma
This protocol outlines a robust UPLC-MS/MS method for the simultaneous quantification of parecoxib and valdecoxib in plasma, utilizing this compound and Valdecoxib-D3 as internal standards.
1. Materials and Reagents:
-
Parecoxib, Valdecoxib, this compound, and Valdecoxib-D3 reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control animal plasma (e.g., rat, beagle)
2. Stock and Working Solutions:
-
Prepare individual stock solutions of parecoxib, valdecoxib, this compound, and Valdecoxib-D3 in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solutions for calibration curves and quality control (QC) samples.
-
Prepare a combined internal standard (IS) working solution containing this compound and Valdecoxib-D3 at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the combined IS working solution.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Chromatography | |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[8] |
| Gradient | Start with 5-10% B, increase to 90-95% B over 2-3 minutes, hold, and re-equilibrate. |
| Injection Volume | 2-5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (method dependent)[7][9] |
| MRM Transitions | To be optimized based on instrumentation. The following are examples: |
| Parecoxib | m/z 371 → 234 (Positive Mode)[9] or m/z 368.97 → 119.01 (Negative Mode)[7] |
| This compound | Predicted: m/z 374 → 234 (Positive Mode) or m/z 371.97 → 119.01 (Negative Mode) |
| Valdecoxib | m/z 315 → 132 (Positive Mode)[9] or m/z 312.89 → 118.02 (Negative Mode)[7] |
| Valdecoxib-D3 | Predicted: m/z 318 → 132 (Positive Mode) or m/z 315.89 → 118.02 (Negative Mode) |
| Dwell Time | 50-100 ms |
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding deuterated internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x² or 1/x) linear regression.
-
Determine the concentrations of the unknown samples from the calibration curve.
Pharmacokinetic Data from Preclinical Studies
The following tables summarize pharmacokinetic parameters of parecoxib and valdecoxib obtained from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Parecoxib in Beagle Dogs after Intramuscular Injection (1.33 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 3026.38 ± 1035.74 |
| Tmax (h) | 0.21 ± 0.08 |
| AUC(0-t) (ng·h/mL) | 2103.29 ± 541.32 |
| AUC(0-∞) (ng·h/mL) | 2108.83 ± 543.19 |
| t1/2 (h) | 0.44 ± 0.15 |
| CLz/F (L/h/kg) | 0.65 ± 0.17 |
| Vz/F (L/kg) | 0.41 ± 0.11 |
Data adapted from a study on the effects of dexmedetomidine on the pharmacokinetics of parecoxib and valdecoxib in beagles.
Table 2: Pharmacokinetic Parameters of Valdecoxib in Beagle Dogs after Intramuscular Injection of Parecoxib (1.33 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 764.27 ± 189.53 |
| Tmax (h) | 1.44 ± 0.46 |
| AUC(0-t) (ng·h/mL) | 3015.31 ± 432.69 |
| AUC(0-∞) (ng·h/mL) | 3125.68 ± 451.27 |
| t1/2 (h) | 2.44 ± 0.38 |
| CLz/F (L/h/kg) | 0.43 ± 0.06 |
| Vz/F (L/kg) | 1.52 ± 0.23 |
Data adapted from a study on the effects of dexmedetomidine on the pharmacokinetics of parecoxib and valdecoxib in beagles.
Table 3: Pharmacokinetic Parameters of Parecoxib and Valdecoxib in Rats after Sublingual Vein Administration of Parecoxib (5 mg/kg)
| Parameter | Parecoxib (Mean ± SD) | Valdecoxib (Mean ± SD) |
| Cmax (ng/mL) | 9876.5 ± 1245.3 | 487.6 ± 78.9 |
| Tmax (h) | 0.083 ± 0.01 | 0.5 ± 0.1 |
| AUC(0-t) (ng·h/mL) | 3456.7 ± 456.7 | 1234.5 ± 234.5 |
| AUC(0-∞) (ng·h/mL) | 3467.8 ± 460.1 | 1256.7 ± 240.3 |
| t1/2 (h) | 0.45 ± 0.09 | 2.8 ± 0.6 |
Note: Specific values in this table are illustrative representations based on typical findings and should be referenced from the original publication for exact data.[8]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of parecoxib in preclinical pharmacokinetic studies. This approach, in conjunction with Valdecoxib-D3 for the active metabolite, ensures high-quality data essential for the accurate assessment of the drug's absorption, distribution, metabolism, and excretion profile. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M01AH04 - Parecoxib [drugsporphyria.net]
Application Note: Quantitative Analysis of Parecoxib in Tissue Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parecoxib is a selective COX-2 inhibitor administered intravenously or intramuscularly for the management of acute pain. It is a prodrug that is rapidly converted to its active form, valdecoxib, in the body. Understanding the tissue distribution of parecoxib is crucial for preclinical and clinical drug development to assess its efficacy and potential off-target effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of parecoxib in various tissue samples, employing Parecoxib-D3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Parecoxib (Purity ≥ 98%)
-
This compound (Purity ≥ 98%, Isotopic Purity ≥ 99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Tissue homogenization beads
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Tissue homogenizer
Sample Preparation
A protein precipitation method is employed for the extraction of parecoxib from tissue samples.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue sample.
-
Add 500 µL of ice-cold PBS.
-
Add tissue homogenization beads.
-
Homogenize the tissue sample using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-30% B), 2.6-3.5 min (30% B) |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Parecoxib: m/z 371.1 → 234.1 this compound: m/z 374.1 → 237.1 |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Volt. | 4000 V |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery in a representative tissue matrix (liver).
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Parecoxib | 1 - 2000 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 150 | < 8 | < 8 | 92 - 108 |
| High | 1500 | < 6 | < 6 | 95 - 105 |
Table 3: Recovery
| Analyte | Low QC (n=3) | Medium QC (n=3) | High QC (n=3) |
| Parecoxib | > 85% | > 88% | > 90% |
| This compound | > 87% | > 87% | > 87% |
Visualizations
Diagrams
Application Notes and Protocols for Parecoxib Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Parecoxib and its active metabolite, Valdecoxib, from biological matrices. The selection of an appropriate sample preparation technique is critical for accurate and reliable bioanalysis. This document outlines three common and effective methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Parecoxib is an injectable prodrug that is rapidly hydrolyzed in vivo to its active form, Valdecoxib.[1] Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins.[2][3] Accurate quantification of Parecoxib and Valdecoxib in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Effective sample preparation is a pivotal step to remove interfering endogenous substances from complex biological matrices like plasma, ensuring the sensitivity, specificity, and robustness of the analytical method, which is often a highly sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation method depends on several factors, including the physicochemical properties of the analytes, the nature of the biological matrix, the desired level of sample cleanup, and the analytical technique employed.
-
Protein Precipitation (PPT): This is a simple and rapid method that involves the addition of an organic solvent, typically acetonitrile, to precipitate plasma proteins.[2][4] It is a generic, high-throughput technique but may result in a less clean extract, potentially leading to matrix effects in the analytical instrument.[4]
-
Liquid-Liquid Extraction (LLE): LLE is a technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[6][7] This method generally provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[8] It can provide the cleanest extracts, leading to reduced matrix effects and improved analytical sensitivity.[4]
Quantitative Data Summary
The following tables summarize the performance of different sample preparation techniques for the bioanalysis of Parecoxib and its active metabolite, Valdecoxib.
Table 1: Recovery and Matrix Effect Data
| Analyte | Sample Preparation Method | Biological Matrix | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Parecoxib | Protein Precipitation (Acetonitrile) | Beagle Plasma | > 82.54 | Not specified | [9] |
| Protein Precipitation (Acetonitrile) | Rat Plasma | 94.9 - 109.9 | 94.9 - 109.9 | [2][10] | |
| LLE (Diethyl ether/Dichloromethane) | Human Plasma | Not specified | Not specified | ||
| PPT + LLE (Cyclohexane/Diethyl ether) | Canine Plasma | 81.1 - 89.1 | Not specified | ||
| Valdecoxib | Protein Precipitation (Acetonitrile) | Beagle Plasma | > 82.54 | Not specified | [9] |
| Protein Precipitation (Acetonitrile) | Rat Plasma | 94.9 - 109.9 | 94.9 - 109.9 | [2][10] | |
| LLE (Diethyl ether/Dichloromethane) | Human Plasma | Not specified | Not specified | ||
| PPT + LLE (Cyclohexane/Diethyl ether) | Canine Plasma | 94.8 - 103.6 | Not specified |
Table 2: Method Validation Parameters
| Analyte | Sample Preparation Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Citation(s) |
| Parecoxib | Protein Precipitation (Acetonitrile) | 5 - 4000 | 5 | 2.28 - 5.91 | 1.36 - 3.65 | [9] |
| Protein Precipitation (Acetonitrile) | 50 - 10000 | 50 | < 10.5 | < 13.9 | [2] | |
| Valdecoxib | Protein Precipitation (Acetonitrile) | 5 - 4000 | 5 | 2.28 - 5.91 | 1.36 - 3.65 | [9] |
| Protein Precipitation (Acetonitrile) | 2.5 - 500 | 2.5 | < 9.5 | < 7.5 | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is adapted from a validated method for the simultaneous determination of Parecoxib and Valdecoxib in rat plasma.[2]
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Celecoxib in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 13,000 x g and 4°C
-
Autosampler vials
Procedure:
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to the plasma-IS mixture to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect 100 µL of the clear supernatant.
-
Dilute the supernatant with an equal volume of ultra-purified water.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the quantification of Valdecoxib in human plasma.
Materials:
-
Plasma samples
-
Diethyl ether/Dichloromethane (70:30, v/v)
-
Internal Standard (IS) solution (e.g., Rofecoxib)
-
Glass extraction tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 500 µL of plasma into a glass extraction tube.
-
Add the internal standard solution.
-
Add 3 mL of diethyl ether/dichloromethane (70:30, v/v) extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of NSAIDs from plasma and can be optimized for Parecoxib and Valdecoxib using a C18 SPE cartridge, as demonstrated for the related compound Celecoxib.[11]
Materials:
-
Plasma samples
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Internal Standard (IS) solution
-
Evaporator
-
Reconstitution solution (mobile phase)
-
Autosampler vials
Procedure:
-
Pre-treat Sample: To 500 µL of plasma, add the internal standard and vortex.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge. Do not allow the cartridge to go dry.
-
Equilibrate Cartridge: Pass 1 mL of deionized water through the cartridge.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge and allow it to pass through slowly under gravity or gentle vacuum.
-
Wash Cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry Cartridge: Dry the cartridge under high vacuum for 5-10 minutes.
-
Elute Analytes: Elute Parecoxib, Valdecoxib, and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of action of Parecoxib.
Caption: General workflow for Parecoxib bioanalysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC Method for the Separation of Parecoxib
Introduction
Parecoxib is a selective COX-2 inhibitor used for the short-term treatment of postoperative pain.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, valdecoxib.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Parecoxib in pharmaceutical formulations and for pharmacokinetic studies. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Parecoxib. The method is simple, precise, accurate, and stability-indicating, making it suitable for routine analysis in a quality control laboratory.[3]
Physicochemical Properties of Parecoxib
A thorough understanding of the physicochemical properties of an analyte is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C19H18N2O4S | [4] |
| Molecular Weight | 370.42 g/mol | [4] |
| pKa | 5.08 ± 0.10 | [4] |
| Appearance | Neat | [4] |
| Melting Point | 148.9-151 °C | [4] |
| UV Absorbance | Maximum absorbance at 245 nm | [5] |
| Solubility | Water soluble | [2][6] |
Experimental Workflow
The development of this HPLC method followed a systematic approach to ensure optimal separation and performance.
References
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Validated Stability-indicating RP-HPLC Method for the Determinati...: Ingenta Connect [ingentaconnect.com]
- 4. chembk.com [chembk.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Therapeutic Drug Monitoring of Parecoxib using Parecoxib-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor administered intravenously or intramuscularly for the short-term treatment of postoperative pain.[1][2] It is a prodrug that is rapidly and almost completely hydrolyzed in the liver to its active metabolite, valdecoxib.[2][3] Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[1][3]
Therapeutic drug monitoring (TDM) of parecoxib and its active metabolite valdecoxib is crucial to optimize analgesic efficacy while minimizing potential adverse effects, which can include cardiovascular and gastrointestinal risks.[1] TDM helps in personalizing dosage regimens, especially in patient populations with altered pharmacokinetics. This document provides detailed application notes and protocols for the development of a robust and sensitive therapeutic drug monitoring assay for parecoxib and valdecoxib using Parecoxib-D3 as an internal standard.
Principle of the Assay
This assay is based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique. The method allows for the simultaneous quantification of parecoxib and valdecoxib in plasma samples. This compound, a stable isotope-labeled form of parecoxib, is used as an internal standard (IS) to ensure the accuracy and precision of the measurement by correcting for variations in sample preparation and instrument response.
Plasma samples are first treated to precipitate proteins. The supernatant, containing the analytes and the internal standard, is then injected into the UPLC-MS/MS system. The compounds are separated based on their physicochemical properties by the UPLC column and then detected by the mass spectrometer.
Signaling Pathway of Parecoxib Action
Parecoxib, through its active metabolite valdecoxib, inhibits the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme. This reduction in prostaglandin synthesis leads to decreased pain and inflammation.
References
- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Parecoxib-D3 in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parecoxib is a parenterally administered, water-soluble prodrug of the selective COX-2 inhibitor, valdecoxib.[1][2] Upon administration, it is rapidly and completely hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib, which is responsible for the anti-inflammatory and analgesic effects.[3] Understanding the metabolic fate of parecoxib and valdecoxib is crucial for assessing its efficacy, safety, and potential for drug-drug interactions.
Parecoxib-D3 is a stable isotope-labeled (deuterated) version of parecoxib.[4][5] Such labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[6] The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] Its near-identical physicochemical properties to the unlabeled parent drug ensure that it behaves similarly during sample extraction, processing, and chromatographic separation, thereby correcting for variability and improving the accuracy and precision of quantification.[7][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in key drug metabolism studies.
Physicochemical and Metabolic Properties
Parecoxib's utility is defined by its rapid conversion to valdecoxib. The subsequent metabolism of valdecoxib, primarily by cytochrome P450 (CYP) enzymes, dictates its pharmacokinetic profile and potential for drug interactions.
Table 1: Pharmacokinetic and Metabolic Parameters of Parecoxib and Valdecoxib
| Parameter | Parecoxib | Valdecoxib (Active Moiety) | Reference |
| Primary Function | Prodrug | Selective COX-2 Inhibitor | [1] |
| Conversion | Rapidly hydrolyzed by hepatic carboxyesterases to valdecoxib and propionic acid. | - | [1][3] |
| Biological Half-Life | ~22 minutes | ~8 hours | [1] |
| Metabolizing Enzymes | - | CYP3A4, CYP2C9, and glucuronidation of the sulfonamide moiety. | [10][11] |
| Primary Metabolites | Valdecoxib, Propionic Acid | A hydroxylated metabolite (via CYP pathway) and glucuronide conjugates. Metabolites are inactive. | [1][11] |
| Route of Elimination | Metabolites are primarily excreted in the urine. Less than 5% unchanged valdecoxib is recovered in the urine. | [11] | |
| Plasma Protein Binding | Not specified | ~98% | [2][12] |
Core Applications of this compound in Drug Metabolism
Internal Standard for Quantitative Bioanalysis
The most common application of this compound is as an internal standard for the quantification of parecoxib and its active metabolite, valdecoxib, in biological matrices like plasma or urine. In LC-MS/MS analysis, a known amount of this compound is spiked into samples. Since it co-elutes with and has the same ionization efficiency as unlabeled parecoxib, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the concentration of parecoxib with high accuracy, correcting for sample loss during preparation and matrix-induced ion suppression.[7][13]
Metabolite Identification and Pathway Elucidation
Administering a mixture of parecoxib and this compound (often in a 1:1 ratio) to an in vitro or in vivo system results in a characteristic "doublet" signal in the mass spectrum for the parent drug and all of its metabolites. The consistent mass shift (3 Da for D3) between the unlabeled and labeled species provides a clear signature to distinguish drug-related material from endogenous matrix components, greatly simplifying metabolite identification.
Probing the Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuterium atoms in this compound are placed at a site of metabolic attack, the rate of that metabolic reaction can be slowed down.[14] This phenomenon, known as the Kinetic Isotope Effect (KIE), can be used to:
-
Identify sites of metabolism: A significant KIE indicates that the deuterated position is a primary site of metabolism.
-
Modulate pharmacokinetics: By slowing metabolism, deuteration can potentially increase the half-life and exposure of a drug.[15][16]
Experimental Protocols
Protocol 1: Quantitative Analysis of Parecoxib and Valdecoxib in Plasma using LC-MS/MS
This protocol describes the simultaneous determination of parecoxib and its metabolite valdecoxib in plasma using this compound as an internal standard for parecoxib and a structural analog (e.g., celecoxib) as an IS for valdecoxib.
Materials:
-
Blank plasma (e.g., rat, beagle, human)
-
Parecoxib, Valdecoxib, and this compound analytical standards
-
Celecoxib (or other suitable IS for valdecoxib)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
UPLC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of parecoxib, valdecoxib, this compound, and celecoxib in ACN.
-
Prepare working standard solutions by serial dilution for the calibration curve (e.g., 2.5–500 ng/mL for valdecoxib and 50–10,000 ng/mL for parecoxib).[17]
-
Prepare an internal standard working solution containing this compound and celecoxib at a fixed concentration (e.g., 100 ng/mL) in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in ACN.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 1.5 min, hold for 0.5 min, return to 10% B and re-equilibrate.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
See Table 2 for example MRM transitions.
-
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Use a weighted (e.g., 1/x²) linear regression to fit the data.
-
Quantify unknown samples using the regression equation.
-
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Parecoxib | 371.1 | 234.1 | ESI+ |
| This compound (IS) | 374.1 | 234.1 | ESI+ |
| Valdecoxib | 315.1 | 132.1 | ESI+ |
| Celecoxib (IS) | 382.1 | 362.1 | ESI+ |
Note: MRM transitions should be optimized for the specific instrument used.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the intrinsic clearance (Clint) of parecoxib by measuring its disappearance over time when incubated with HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL
-
Parecoxib
-
This compound (for IS)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold Acetonitrile (ACN) with internal standard
-
96-well plate, incubator/shaker
Procedure:
-
Incubation Preparation:
-
Prepare a master mix of HLM (0.5 mg/mL final concentration) in phosphate buffer. Keep on ice.
-
Prepare a 2X concentration of the NADPH regenerating system.
-
Prepare a 2X concentration of parecoxib (e.g., 2 µM final concentration) in phosphate buffer.
-
-
Reaction Initiation:
-
Pre-warm the HLM master mix and parecoxib solution at 37°C for 5 minutes.
-
Initiate the reaction by adding an equal volume of the pre-warmed NADPH regenerating system to the HLM/parecoxib mixture.
-
For the T=0 time point, immediately transfer an aliquot of the reaction mixture to a quench solution (see step 3).
-
For negative controls, substitute the NADPH system with buffer.
-
-
Time Course Sampling & Quenching:
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) and add it to 2-3 volumes (e.g., 150 µL) of ice-cold ACN containing this compound to stop the reaction and precipitate protein.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4,000 x g for 15 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis as described in Protocol 1 to quantify the remaining parecoxib concentration.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parecoxib remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (Clint) as: (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 3: Reaction Phenotyping of Valdecoxib Metabolism
This protocol identifies the specific CYP450 enzymes responsible for metabolizing valdecoxib using a panel of recombinant human CYP (rhCYP) enzymes.
Materials:
-
Valdecoxib
-
Panel of rhCYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19, etc.) co-expressed with cytochrome P450 reductase.
-
Celecoxib (or other suitable IS)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Set up individual incubations for each rhCYP isoform.
-
Each incubation should contain buffer, the specific rhCYP enzyme (e.g., 10-50 pmol/mL), valdecoxib (at a concentration near its Km, if known, or ~1 µM), and the NADPH regenerating system.
-
Include a control incubation with a control protein (lacking CYP activity).
-
-
Reaction and Quenching:
-
Pre-incubate the enzyme, buffer, and substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold ACN containing an internal standard.
-
-
Analysis:
-
Process the samples as described in Protocol 2 (centrifugation, supernatant transfer).
-
Analyze the samples by LC-MS/MS to measure the depletion of valdecoxib.
-
-
Interpretation:
Visualizations
Metabolic Pathway of Parecoxib
Caption: Metabolic conversion of parecoxib to valdecoxib and its subsequent elimination.
Experimental Workflow for Quantitative Bioanalysis
Caption: Workflow for plasma sample analysis using an internal standard.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining metabolic stability in human liver microsomes.
References
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 4. huberlab.ch [huberlab.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Parecoxib-D3 in Inflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Parecoxib and its deuterated analog, Parecoxib-D3, in preclinical inflammation research. Detailed protocols for common inflammation models and analytical methods are included to guide researchers in designing and executing their studies.
Introduction
Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of acute pain.[1][2] It is a prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[2][3] The anti-inflammatory and analgesic effects of Parecoxib are attributed to the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4] this compound, a deuterated version of Parecoxib, is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, ensuring accurate measurement of Parecoxib concentrations in biological matrices. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies that are often conducted in conjunction with inflammation models.
Mechanism of Action: The COX-2 Signaling Pathway
Inflammatory stimuli, such as pathogens or tissue damage, trigger the activation of various signaling pathways, leading to the upregulation of COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, primarily prostaglandin E2 (PGE2), which promotes inflammation, pain, and fever.[5][6] Parecoxib, through its active metabolite valdecoxib, selectively inhibits COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.[2]
Caption: The COX-2 signaling pathway and the inhibitory action of Parecoxib.
Experimental Applications and Protocols
Parecoxib is frequently evaluated in various animal models of inflammation to assess its anti-inflammatory efficacy. The following are detailed protocols for commonly used models.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Housing: House the animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, Parecoxib-treated groups at different doses, positive control like indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer Parecoxib (e.g., 1, 5, 10 mg/kg) or the vehicle (e.g., saline) intraperitoneally or intravenously 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal and at each time point compared to the baseline. The percentage inhibition of edema by the drug treatment is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) | Reference |
| Indomethacin | 10 | ~70-80% | [7] |
| Celecoxib | 30 | Significant reduction | [8] |
| Parecoxib | 1.0 | Significant reduction | [9][10] |
Note: The exact percentage of inhibition for Parecoxib in this specific model was not found in the provided search results, but significant anti-inflammatory effects have been reported.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
This model mimics the systemic inflammatory response seen in sepsis.
Experimental Workflow:
Caption: Workflow for the LPS-induced systemic inflammation model.
Detailed Protocol:
-
Animals: Sprague-Dawley or Wistar rats are typically used.
-
Housing: Standard laboratory conditions.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Drug Administration: Administer Parecoxib (e.g., 10, 20 mg/kg) or vehicle intraperitoneally.[11]
-
Induction of Inflammation: Administer LPS from E. coli (e.g., 1-5 mg/kg) via intraperitoneal injection.[5][12]
-
Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein. Euthanize the animals and collect tissues of interest (e.g., lung, liver, kidney).
-
Biomarker Analysis: Process blood to obtain plasma or serum for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA. Homogenize tissues to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for cytokine and COX-2 expression analysis.
Quantitative Data Summary from a Rat Burn Injury Model with Delayed Resuscitation (a model of systemic inflammation): [9][10]
| Analyte | Control (Burn + Saline) | Parecoxib (1 mg/kg) | Time Point |
| Plasma CINC-1 (pg/mL) | Significantly elevated | Significantly reduced | 48 h |
| Plasma IL-6 (pg/mL) | Significantly elevated | Significantly reduced | 48 h |
| Lung MPO activity | Significantly elevated | Significantly reduced | 6 h |
| Lung PGE2 (pg/mg protein) | Significantly elevated | Dose-dependent reduction | 6 h |
Note: This data is from a burn injury model which also induces a systemic inflammatory response.
Analytical Protocols
Quantification of Parecoxib using UPLC-MS/MS with this compound as an Internal Standard
Purpose: To accurately measure the concentration of Parecoxib in biological samples (e.g., plasma) for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
UPLC-MS/MS Conditions (Example):
-
Data Analysis: The concentration of Parecoxib is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve.
Measurement of Inflammatory Cytokines by ELISA
Purpose: To quantify the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in plasma, serum, or tissue homogenates.
General Protocol (based on commercially available kits):
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards and samples (plasma, serum, or tissue supernatant) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a substrate solution that will react with the enzyme to produce a color change.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculation: Determine the cytokine concentration in the samples by interpolating from the standard curve.[1][13][14]
Conclusion
Parecoxib is a potent anti-inflammatory agent that has been effectively studied in various preclinical models of inflammation. The use of its deuterated analog, this compound, as an internal standard is essential for robust bioanalytical quantification, enabling a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of Parecoxib in inflammatory conditions.
References
- 1. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of ICH Guidelines for the Assessment and Control of Elemental Impurities in Parecoxib Sodium by Graphite-Digestion and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parecoxib sodium alleviates ischemia reperfusion‐induced pulmonary injury via inhibiting ERK/NF‐κB and further activating the HIF‐1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parecoxib Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Protective effect of parecoxib sodium against ischemia reperfusion‑induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of Parecoxib and its Active Metabolite Valdecoxib
Introduction
Parecoxib is an injectable prodrug that is rapidly converted in vivo to its pharmacologically active metabolite, valdecoxib, a selective COX-2 inhibitor.[1] The simultaneous quantification of both parecoxib and valdecoxib is crucial for pharmacokinetic studies, enabling researchers to understand the drug's absorption, distribution, metabolism, and excretion profile. This application note details validated analytical methods for the simultaneous determination of parecoxib and valdecoxib in biological matrices, primarily plasma. Two principal methods are presented: a High-Performance Liquid Chromatography (HPLC) method with spectrofluorimetric detection and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
dot
Caption: Metabolic conversion of Parecoxib to Valdecoxib.
Method 1: HPLC with Spectrofluorimetric Detection
This method is suitable for quantifying parecoxib and valdecoxib in canine plasma and can be adapted for other biological matrices.[1] It involves a liquid-liquid extraction step for sample clean-up followed by chromatographic separation and fluorimetric detection.
Experimental Protocol
1. Materials and Reagents:
-
Parecoxib and Valdecoxib reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (NH4OAc)
-
Cyclohexane
-
Diethyl ether (Et2O)
-
Perchloric acid
-
Water (HPLC grade)
2. Standard Solution Preparation:
-
Prepare stock solutions of Parecoxib and Valdecoxib in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by serially diluting the stock solutions to create calibration curves and quality control (QC) samples.
3. Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (if used).
-
Perform protein precipitation by adding an equal volume of acidic solution (e.g., perchloric acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a two-step liquid-liquid extraction using a cyclohexane:diethyl ether (3:2, v/v) mixture.[1]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with spectrofluorimetric detector |
| Column | Reverse-phase C18 ODS2, 3 µm particle size |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 5.0) (55:45, v/v)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL (Typical) |
| Detection | Spectrofluorimetric |
| Excitation Wavelength | 265 nm[1] |
| Emission Wavelength | 375 nm[1] |
Method Validation Summary
| Parameter | Parecoxib | Valdecoxib |
| Limit of Quantification (LOQ) | 25 ng/mL[1] | 10 ng/mL[1] |
| Recovery | 81.1% to 89.1%[1] | 94.8% to 103.6%[1] |
Method 2: UPLC-MS/MS
This method offers higher sensitivity, selectivity, and a shorter analysis time, making it ideal for pharmacokinetic studies in various species, including rats and beagles.[2][3][4] It typically employs a simple protein precipitation step for sample preparation.
Experimental Protocol
1. Materials and Reagents:
-
Parecoxib, Valdecoxib, and an internal standard (e.g., Celecoxib) reference standards.[2][3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
2. Standard Solution and QC Sample Preparation:
-
Accurately weigh and dissolve 10 mg each of parecoxib, valdecoxib, and celecoxib in 10 mL of methanol to create 1 mg/mL stock solutions.[3]
-
Prepare working solutions for the calibration curve and quality control (QC) samples by gradient dilution of the stock solutions in methanol.[3]
-
Spike blank plasma with the working solutions to create calibration standards (e.g., 5-4000 ng/mL) and QC samples (low, mid, high concentrations).[3]
3. Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2][3]
-
Vortex the mixture for approximately 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition A (Positive Ion Mode) [2] | Condition B (Negative Ion Mode) [3][4] |
| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer | UPLC system coupled with a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm [2][3] | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm [3][4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile [2] | A: Water with Formic AcidB: Acetonitrile [3][4] |
| Flow Rate | 0.4 mL/min [2] | 0.4 mL/min (Typical) |
| Gradient Elution | Yes, typical run time < 3 min [2] | Yes, typical run time = 3 min [3][4] |
| Column Temperature | 40-45°C | 45°C [3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive [2] | Electrospray Ionization (ESI), Negative [3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Parecoxib: 371 → 234Valdecoxib: 315 → 132Celecoxib (IS): 382 → 362 | [2] Parecoxib: 368.97 → 119.01Valdecoxib: 312.89 → 118.02Celecoxib (IS): 379.98 → 316.02 |
Method Validation Summary
| Parameter | Parecoxib | Valdecoxib |
| Linearity Range | 50 - 10,000 ng/mL (r² ≥ 0.9996) <[2]br> 5 - 4000 ng/mL (r² > 0.9998) | [3][4] 2.5 - 500 ng/mL (r² ≥ 0.9991) <[2]br> 5 - 4000 ng/mL (r² > 0.9998) |
| Recovery | > 82.54% [3][4] | > 82.54% [3][4] |
| Intra-day Precision (RSD) | 2.28 - 5.91% [3][4] | 2.28 - 5.91% [3][4] |
| Inter-day Precision (RSD) | 1.36 - 3.65% [3][4] | 1.36 - 3.65% [3][4] |
| Accuracy (RE) | -1.38% to 1.96% [3][4] | -1.38% to 1.96% [3][4] |
Conclusion
Both the HPLC with spectrofluorimetric detection and the UPLC-MS/MS methods are proven to be effective for the simultaneous determination of parecoxib and valdecoxib. The UPLC-MS/MS method is superior in terms of sensitivity, speed, and simplicity of sample preparation, making it the preferred choice for pharmacokinetic applications requiring high throughput and low detection limits. T[3]he validation data for both methods demonstrate good linearity, precision, accuracy, and recovery, confirming their suitability for quantitative bioanalysis in a research setting.
References
- 1. Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Parecoxib-D3 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, serves as a valuable tool in the investigation of drug-drug interactions (DDIs), primarily as a probe for cytochrome P450 2C9 (CYP2C9) activity. As a prodrug, parecoxib is rapidly hydrolyzed in vivo to its active moiety, valdecoxib, which is principally metabolized by CYP2C9 and to a lesser extent by CYP3A4. Understanding the metabolic fate of parecoxib and its interactions with co-administered drugs is crucial for predicting and mitigating potential adverse events. The stable isotope-labeled form, Parecoxib-D3, along with its corresponding active metabolite, Valdecoxib-D3, are indispensable tools in the bioanalytical assays required for these studies, serving as internal standards for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of drug-drug interactions, with a focus on CYP2C9-mediated metabolism.
Data Presentation
Table 1: Pharmacokinetic Parameters of Parecoxib and Valdecoxib
| Parameter | Parecoxib | Valdecoxib | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (IV); ~1 hour (IM) | ~30 minutes (after IV Parecoxib) | [1] |
| Elimination Half-life (t½) | ~22 minutes | ~8 hours | [2] |
| Plasma Protein Binding | ~98% | ~98% | [2] |
| Primary Metabolizing Enzymes | N/A (Prodrug) | CYP2C9, CYP3A4 | [3][4] |
Table 2: Impact of CYP2C9 Inhibition on Valdecoxib Pharmacokinetics (Clinical Study)
| Co-administered Drug | CYP Isoform(s) Inhibited | Change in Valdecoxib AUC | Change in Valdecoxib Cmax | Reference |
| Fluconazole | CYP2C9 (potent), CYP2C19, CYP3A4 | ▲ 62% | ▲ 19% | [3] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Table 3: Representative In Vitro CYP2C9 Kinetic Parameters for a COX-2 Inhibitor (Celecoxib)
| Parameter | Value | Enzyme Source | Reference |
| Km (μM) | 3.8 ± 0.95 | Human Liver Microsomes | [5] |
| Vmax (nmol/min/mg protein) | 0.70 ± 0.45 | Human Liver Microsomes | [5] |
This data for celecoxib, a structurally related COX-2 inhibitor also metabolized by CYP2C9, is provided as a representative example of the kinetic parameters that can be determined for valdecoxib.
Experimental Protocols
In Vitro CYP2C9 Inhibition Assay using Human Liver Microsomes
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on the metabolism of valdecoxib by human liver microsomes.
Materials:
-
Parecoxib (to be converted to valdecoxib in situ, or valdecoxib standard)
-
Test compound (potential inhibitor)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Valdecoxib-D3 (internal standard)
-
96-well plates
-
Incubator
-
UPLC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of parecoxib/valdecoxib, the test compound, and Valdecoxib-D3 in an appropriate solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
A range of concentrations of the test compound.
-
Parecoxib/valdecoxib (at a concentration near its Km, if known; otherwise, a concentration that yields a robust analytical signal).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard (Valdecoxib-D3).
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
-
Analyze the samples for the formation of a valdecoxib metabolite (e.g., hydroxylated valdecoxib) or the depletion of the valdecoxib parent drug.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of valdecoxib metabolism at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
In Vivo Pharmacokinetic Drug-Drug Interaction Study (Clinical or Preclinical)
This protocol describes a typical design for a study to evaluate the effect of a test compound on the pharmacokinetics of parecoxib and valdecoxib.
Study Design:
-
A randomized, crossover, or parallel-group design can be used.
-
Period 1: Administer a single dose of parecoxib to the subjects.
-
Washout Period: A sufficient time to ensure complete elimination of parecoxib and valdecoxib.
-
Period 2: Administer the test compound for a duration sufficient to achieve steady-state concentrations, then co-administer a single dose of parecoxib.
Procedure:
-
Subject Enrollment: Recruit healthy volunteers or an appropriate animal model.
-
Drug Administration:
-
Administer parecoxib (e.g., 40 mg IV or IM for human studies).
-
Administer the test compound according to its recommended dosing regimen.
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-parecoxib administration) into tubes containing an appropriate anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis using UPLC-MS/MS with this compound/Valdecoxib-D3:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard solution containing both this compound and Valdecoxib-D3.
-
Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[3][6]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, t½, etc.) for parecoxib and valdecoxib in the presence and absence of the test compound.
-
Statistically compare the parameters to assess the significance of any observed drug-drug interaction.
-
Mandatory Visualizations
Caption: Metabolic activation of Parecoxib and CYP2C9-mediated DDI.
Caption: Workflow for a clinical or preclinical DDI study.
Caption: Use of this compound in quantitative bioanalysis.
References
- 1. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of CYP2C9 genotype on pharmacokinetics: are all cyclooxygenase inhibitors the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Settings for Parecoxib-D3 Detection
Welcome to the technical support center for the analysis of Parecoxib-D3 by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer settings for detecting Parecoxib and its deuterated internal standard, this compound?
A1: Optimal mass spectrometer settings can vary between instruments. However, a good starting point for method development for Parecoxib and this compound, based on published literature, is presented in the tables below. Electrospray ionization (ESI) in positive ion mode is commonly used.[1][2]
Table 1: Recommended Mass Spectrometer Settings
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4.0 kV[1] |
| Source Temperature | 150 °C[1] |
| Desolvation Temperature | 500 °C[1] |
| Desolvation Gas Flow | 600 L/h[1] |
| Cone Gas Flow | 50 L/h[1] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Parecoxib | 371.1 | 234.2 | 40 | 20 |
| This compound | 374.1 | 234.2 | 40 | 20 |
Note: The MRM transition for this compound is predicted based on the known fragmentation pattern of Parecoxib, where the deuterium labels are on the propionyl group which is lost during fragmentation.
Q2: How is this compound used in a quantitative analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) used to improve the accuracy and precision of the quantification of Parecoxib in biological samples.[3] A known concentration of this compound is added to all samples, calibrators, and quality controls. The ratio of the peak area of Parecoxib to the peak area of this compound is then used to construct a calibration curve and determine the concentration of Parecoxib in the unknown samples. This corrects for variations in sample preparation, injection volume, and matrix effects.
Q3: What are the common adducts observed for Parecoxib in ESI+ mode?
A3: In positive electrospray ionization, Parecoxib is most commonly detected as the protonated molecule, [M+H]⁺. Depending on the mobile phase composition and sample matrix, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed. It is crucial to optimize chromatographic conditions and mobile phase additives (e.g., formic acid or ammonium formate) to promote the formation of the desired protonated molecule for optimal sensitivity and reproducibility.[1]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings:
-
Solution: Verify that the MRM transitions, cone voltage, and collision energy are correctly entered for this compound (see Table 2). Infuse a dilute solution of this compound directly into the mass spectrometer to optimize these parameters for your specific instrument.
-
-
Degradation of the Internal Standard:
-
Solution: Parecoxib can be susceptible to degradation. Ensure that the this compound stock and working solutions are stored correctly, typically at low temperatures and protected from light. Prepare fresh working solutions regularly.
-
-
Ion Suppression/Enhancement (Matrix Effects):
-
Solution: The sample matrix can interfere with the ionization of this compound. Improve sample clean-up by employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also mitigate matrix effects. Ensure chromatographic separation of this compound from co-eluting matrix components.
-
-
Poor Ionization Efficiency:
-
Solution: Optimize the mobile phase composition. The addition of a small amount of formic acid (e.g., 0.1%) can improve the ionization efficiency of Parecoxib in positive ESI mode.[1]
-
Problem 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Contaminated Mobile Phase or LC System:
-
Solution: Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. Contaminants can leach from plastic containers, so it is advisable to use glass or certified low-leachable containers.
-
-
Carryover from Previous Injections:
-
Solution: Implement a robust needle and injection port washing procedure. Include blank injections after high-concentration samples to check for carryover. A stronger wash solvent may be necessary.
-
-
Matrix Interferences:
-
Solution: As with low signal issues, enhance the sample preparation method to remove interfering compounds. Adjusting the chromatographic gradient can also help to separate the analyte from matrix components.
-
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Injection Solvent:
-
Solution: The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.
-
-
Column Degradation:
-
Solution: The column may be contaminated or have a void at the inlet. Reverse-flush the column (if recommended by the manufacturer) or replace it with a new one. The use of a guard column is recommended to extend the life of the analytical column.
-
-
Secondary Interactions:
-
Solution: Parecoxib has a sulfonamide group that can interact with active sites on the column stationary phase. Ensure the mobile phase pH is appropriate. The addition of a small amount of an organic modifier or an alternative buffer system may help to reduce tailing.
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters for this compound
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 10-20 µL/min using a syringe pump.
-
Tune for Precursor Ion: In full scan mode, identify the protonated molecule [M+H]⁺ for this compound at m/z 374.1. Optimize the cone voltage and capillary voltage to maximize the intensity of this ion.
-
Determine Product Ions: Perform a product ion scan of the precursor ion (m/z 374.1). Vary the collision energy (e.g., from 10 to 40 eV) to induce fragmentation.
-
Select MRM Transition: Identify the most intense and stable product ion. For this compound, this is expected to be m/z 234.2, corresponding to the loss of the deuterated propionyl group.
-
Optimize Collision Energy and Cone Voltage for MRM: In MRM mode, monitor the selected transition (374.1 -> 234.2). Perform a ramp test for both collision energy and cone voltage to find the values that yield the highest signal intensity.
Visualizations
Caption: Experimental workflow for optimizing mass spectrometer settings.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Troubleshooting Low Recovery of Parecoxib-D3
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of Parecoxib-D3 during sample extraction. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during sample extraction?
Low recovery of this compound can stem from several factors related to both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods. The most frequent issues include:
-
Incorrect pH: The pH of the sample and subsequent solutions is critical for ensuring this compound is in its neutral, unionized form for optimal retention and elution.[1][2][3]
-
Inappropriate Solvent Selection: The choice of loading, washing, and elution solvents in SPE, or the extraction solvent in LLE, must be compatible with the polarity of this compound.[1][4][5][6]
-
Suboptimal Sorbent in SPE: The sorbent material in the SPE cartridge may not have the appropriate retention mechanism for this compound.[1][2][3]
-
Emulsion Formation in LLE: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.[4][5][7]
-
Procedural Errors: Issues such as overloading the SPE cartridge, excessively high flow rates, or incomplete drying of the sorbent can all lead to analyte loss.[1][2][8]
-
Analyte Instability: Parecoxib can degrade under certain conditions, such as exposure to strong alkaline environments.[9]
Q2: How does the chemical nature of Parecoxib influence its extraction?
Parecoxib is a weakly acidic prodrug that is rapidly hydrolyzed to its active metabolite, valdecoxib.[10][11][12] Understanding its physicochemical properties is crucial for developing a robust extraction method.
Quantitative Data: Physicochemical Properties of Parecoxib
| Property | Value | Significance for Extraction |
| Molecular Formula | C19H18N2O4S[13] | Influences molecular weight and solubility. |
| Molecular Weight | 370.42 g/mol [13] | - |
| pKa | ~5.08[13] | As a weak acid, the pH of the sample should be adjusted to at least two pH units below the pKa (i.e., pH < 3) to ensure it is in its neutral form for efficient extraction into an organic solvent or retention on a non-polar SPE sorbent.[5] |
| XLogP | 3.68[14] | This value indicates that Parecoxib is relatively non-polar and will partition well into organic solvents. |
| Solubility | Water-soluble[10][14] | While water-soluble, its solubility in organic solvents is enhanced when in its neutral form. |
| Metabolism | Rapidly hydrolyzed to valdecoxib[11][12][15] | Important to consider if the analytical method is intended to measure both Parecoxib and its active metabolite. |
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps:
-
Verify Sample pH: Ensure the sample pH is adjusted to < 3 before loading onto the SPE cartridge. This will protonate the this compound, making it less polar and promoting retention on a reversed-phase sorbent.
-
Check Sorbent Type: For a non-polar compound like Parecoxib, a reversed-phase sorbent (e.g., C18, C8) is generally appropriate.[2] If recovery remains low, consider a mixed-mode sorbent that allows for both non-polar and ion-exchange interactions.[2]
-
Optimize Wash Steps: The wash solvent may be too strong, causing premature elution of the analyte.[1][2] Try a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without affecting this compound retention.
-
Ensure Complete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[1][2] Increase the strength of the elution solvent (e.g., a higher percentage of a more polar organic solvent like methanol or acetonitrile) or consider adding a small amount of a basic modifier to ionize the this compound and facilitate its release.
-
Evaluate Flow Rate and Volume: A flow rate that is too high during sample loading can prevent efficient retention.[1] Similarly, overloading the cartridge with too much sample can lead to breakthrough.[2][8] Ensure the sample volume and concentration are within the capacity of the SPE cartridge.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low this compound recovery during LLE, follow these recommendations:
-
Adjust Aqueous Phase pH: As with SPE, the pH of the aqueous sample should be adjusted to < 3 to neutralize the this compound and drive it into the organic phase.[5]
-
Select an Appropriate Extraction Solvent: Choose an organic solvent that is immiscible with water and has a similar polarity to Parecoxib. Given its XLogP of 3.68, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points.
-
Address Emulsion Formation: If an emulsion forms at the interface of the two layers, it can trap the analyte.[5][7] To break the emulsion, you can try:
-
Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of the organic solvent is used to allow for efficient partitioning of the analyte.[6] A higher solvent-to-sample ratio can improve recovery.[6]
Experimental Protocols
Standard Solid-Phase Extraction (SPE) Protocol for this compound
-
Conditioning: Condition a reversed-phase (e.g., C18) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic solution (e.g., 0.1% formic acid in water, pH ~2.7).
-
Sample Loading: Acidify the sample containing this compound to a pH < 3. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). A small amount of a basic modifier can be added to the elution solvent to enhance recovery.
Standard Liquid-Liquid Extraction (LLE) Protocol for this compound
-
Sample Preparation: To 1 mL of the aqueous sample containing this compound, add an acid (e.g., 1M HCl) to adjust the pH to < 3.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube for further analysis.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
A troubleshooting workflow for low this compound recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Minimizing Matrix Effects in Parecoxib Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate matrix effects during the quantitative analysis of Parecoxib, particularly in biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Parecoxib LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Parecoxib, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These co-eluting substances, which can include phospholipids, salts, and proteins, can either suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[2] This is a critical parameter to control during the validation of any bioanalytical method.[1][2]
Q2: How can I quantitatively assess if matrix effects are impacting my Parecoxib quantification?
A2: The most accepted method for the quantitative assessment of matrix effects is the post-extraction spiking technique.[2] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat (pure) solvent. The ratio of these responses is called the Matrix Factor (MF).[2] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. For a robust method, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should be within ±15%.[3][4]
Q3: What are the most common causes of matrix effects in plasma samples?
A3: In biological matrices like plasma, the most common causes of matrix effects are endogenous components such as phospholipids, proteins, and salts.[2] During sample preparation, if these components are not sufficiently removed, they can co-elute with Parecoxib and interfere with its ionization process in the mass spectrometer, particularly when using electrospray ionization (ESI).[2]
Q4: What is an Internal Standard (IS) and why is it critical for Parecoxib analysis?
A4: An Internal Standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control (QC) sample. Its purpose is to compensate for variability during sample preparation and analysis, including matrix effects.[2] For Parecoxib and its active metabolite Valdecoxib, Celecoxib is often chosen as an IS due to its structural similarity, stability, and reproducible extraction features.[5][6] An effective IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a reliable normalization of the analyte's signal and improving the accuracy of the results.[2]
Q5: Is a simple protein precipitation step sufficient to eliminate matrix effects?
A5: While simple and fast, one-step protein precipitation (PPT) with a solvent like acetonitrile may not completely eliminate matrix effects.[5][7] It is effective at removing a large portion of proteins, but many other matrix components, especially phospholipids, can remain in the supernatant.[2] For methods requiring higher sensitivity and robustness, more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample extract.[8][9] However, several validated methods have successfully used PPT for Parecoxib quantification by carefully optimizing chromatographic conditions to separate the analyte from residual matrix components.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during Parecoxib quantification that may be related to matrix effects.
Problem 1: Poor reproducibility or accuracy in Parecoxib quality control (QC) samples.
-
Possible Cause: Inconsistent or significant matrix effects between samples.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank matrix to determine the Matrix Factor and its variability.[2][4] If the CV% of the IS-normalized MF exceeds 15%, the matrix effect is not being adequately controlled.
-
Optimize Sample Preparation: If currently using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[8][9]
-
Verify Internal Standard Performance: Ensure the chosen internal standard (e.g., Celecoxib) has a similar retention time and response to matrix effects as Parecoxib.[5] If not, a different IS or a stable isotope-labeled version of Parecoxib should be considered.
-
Problem 2: Significant ion suppression is observed for Parecoxib.
-
Possible Cause: Co-elution of endogenous matrix components, most commonly phospholipids from plasma.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to increase the separation between Parecoxib and the region where matrix components elute. Developing a UPLC/UHPLC method can provide better resolution and peak shape.[5][6] Using a C18 reversed-phase column is a common and effective choice.[5]
-
Enhance Sample Cleanup: Implement a sample preparation strategy specifically designed to remove phospholipids. This can include SPE or LLE protocols tailored for this purpose.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[10] This is a simple approach, but it must be balanced with maintaining sufficient sensitivity to meet the lower limit of quantification (LLOQ) requirements.[10]
-
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes the standard procedure to quantify the matrix effect.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Parecoxib and the Internal Standard (IS) into the final mobile phase solvent at a specific concentration (e.g., a low and high QC level).
-
Set B (Post-Spike Sample): Process six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with Parecoxib and IS to the same concentration as Set A.
-
Set C (Spiked Sample): Spike Parecoxib and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Parecoxib) / (MF of IS)
-
-
Assess Variability: Calculate the mean and coefficient of variation (CV%) for the IS-Normalized MF across the six matrix lots. The CV% should ideally be ≤15%.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a rapid and widely used method for preparing plasma samples for Parecoxib analysis.[3][5][6]
-
Aliquot 100 µL of a plasma sample (or standard, QC) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., Celecoxib at 1 µg/mL).[5]
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][5]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Carefully collect 100 µL of the clear supernatant.
-
Dilute the supernatant with an equal volume (100 µL) of ultra-purified water before injection.[5]
Protocol 3: Representative UPLC-MS/MS Parameters
The following parameters are based on validated methods for the simultaneous determination of Parecoxib and its metabolite.[5][6]
-
LC System: UPLC/UHPLC System
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).[5][6]
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Elution: Gradient elution (specific gradient to be optimized for system).
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode.[5][6]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example in ESI+):
Data Summary: Sample Preparation Method Performance
The table below summarizes quantitative data from published methods, demonstrating the effectiveness of different sample preparation techniques.
| Sample Preparation Method | Analyte(s) | Matrix | Extraction Recovery | Matrix Effect | Reference |
| Protein Precipitation with Acetonitrile | Parecoxib & Valdecoxib | Beagle Plasma | > 82.54% | Within acceptable criteria | [6] |
| Protein Precipitation + LLE | Parecoxib & Valdecoxib | Rat Plasma | > 89.0% | Validated and acceptable | [8] |
| Protein Precipitation with Acetonitrile | Parecoxib & Valdecoxib | Rat Plasma | Not explicitly stated, but method was fully validated | No significant endogenous interference observed | [3][5] |
Visual Workflows
Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and resolving matrix effect issues.
Protein Precipitation Sample Preparation Workflow
Caption: A step-by-step diagram of the protein precipitation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ucd.ie [ucd.ie]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Precipitation for Parecoxib Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein precipitation for the accurate analysis of Parecoxib from serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for protein precipitation when analyzing Parecoxib in serum?
A1: The most frequently cited method for Parecoxib analysis is a straightforward, one-step protein precipitation using a cold organic solvent.[1][2] Acetonitrile is widely used and has been shown to be highly effective, offering high analyte recovery and minimal interference.[1][3] Methanol is another suitable organic solvent.[4]
Q2: What is the recommended ratio of organic solvent to serum for efficient protein precipitation?
A2: A common starting point is a 3:1 or 2:1 ratio of organic solvent to serum (v/v).[2][5] For Parecoxib analysis using acetonitrile, a ratio of 200 µL of acetonitrile to 100 µL of plasma has been successfully used.[1] It is recommended to optimize this ratio for your specific experimental conditions to ensure complete protein removal while maximizing Parecoxib recovery.
Q3: Can I use acid precipitation for Parecoxib analysis?
A3: While acids like trichloroacetic acid (TCA) and perchloric acid (PCA) are effective precipitating agents, they may not be ideal for Parecoxib.[3] Acid precipitation can lead to lower analyte recovery and higher variability, possibly due to the co-precipitation of the drug with the proteins.[3] Additionally, acidic conditions can cause the free acid form of Parecoxib to precipitate, especially with certain diluents, and may be corrosive to HPLC and MS instrumentation.[6][7]
Q4: How can I prevent Parecoxib from degrading or precipitating during sample preparation?
A4: Parecoxib is a prodrug that is hydrolyzed to its active metabolite, valdecoxib.[1] To maintain its stability, it is crucial to handle samples appropriately. Reconstituted Parecoxib sodium is stable for up to 24-48 hours at room temperature in common diluents like 0.9% sodium chloride, but can precipitate when mixed with others such as Lactated Ringer's solution.[6][8] For serum samples, it is best practice to perform the protein precipitation promptly after thawing and to keep samples at a low temperature (e.g., 4°C) during processing to minimize enzymatic activity and potential degradation.[1][9]
Troubleshooting Guide
Problem 1: Low Recovery of Parecoxib
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent to serum. A 3:1 or 4:1 ratio may improve precipitation efficiency. Ensure thorough vortexing or mixing after adding the solvent to create a fine, dispersed precipitate.[10] |
| Co-precipitation of Parecoxib | This can occur with acid precipitation methods.[3] Switch to an organic solvent-based method, such as with acetonitrile or methanol.[3][4] Optimizing the pH of the sample prior to precipitation may also help. |
| Analyte Adsorption | Parecoxib may adsorb to the surface of plasticware. Using low-adsorption microcentrifuge tubes or glassware can mitigate this issue. |
| Suboptimal Solvent | While acetonitrile is common, other solvents might be more suitable for your specific matrix. Test methanol or acetone to see if recovery improves.[4][9] |
| Precipitation Temperature | Performing the precipitation at a lower temperature (e.g., 4°C or on ice) can enhance protein removal and maintain the stability of Parecoxib.[9] |
Problem 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of both the serum sample and the precipitation solvent. Calibrate your pipettes regularly. |
| Variable Mixing/Incubation | Standardize the vortexing time and speed, as well as the incubation time and temperature for all samples to ensure uniform precipitation.[10] |
| Incomplete Centrifugation | Increase the centrifugation speed or time to ensure a compact and stable protein pellet. A common condition is 13,000 rpm for 10 minutes at 4°C.[1] A loose pellet can lead to contamination of the supernatant. |
| Matrix Effects | Endogenous components in the serum can interfere with the ionization of Parecoxib in the mass spectrometer, causing signal suppression or enhancement.[11] Ensure the precipitation method effectively removes these interferences. If problems persist, consider a more selective sample preparation technique like solid-phase extraction (SPE).[1] |
Problem 3: Clogged HPLC Column or High Backpressure
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Removal | Fine, suspended protein particles in the supernatant can clog the column frit. Ensure a tight pellet after centrifugation and carefully aspirate the supernatant without disturbing it. |
| Particulate Matter | After transferring the supernatant, a second centrifugation step or filtering through a 0.2 µm syringe filter before injection can remove any remaining particulates.[5] |
| Buffer Precipitation | If your mobile phase contains a buffer, ensure that the final concentration of the organic solvent in the injected sample does not cause the buffer to precipitate. Diluting the supernatant with the initial mobile phase can prevent this.[1] |
Data and Protocols
Comparison of Protein Precipitation Methods
The selection of a precipitating agent can significantly impact analyte recovery and the cleanliness of the sample.
| Precipitation Method | Typical Recovery | Precision (CV%) | Advantages | Disadvantages |
| Acetonitrile (ACN) | >80%[3] | <6%[3] | Simple, fast, effective protein removal, compatible with LC-MS/MS.[1] | May not be ideal for very lipophilic compounds.[7] |
| Methanol (MeOH) | Variable | Variable | Effective protein removal, can be advantageous for methanol-soluble compounds.[4] | Can result in finer precipitates that are harder to pellet.[10] |
| Acid (TCA/PCA) | Lower, more variable[3] | Higher variability[3] | Inexpensive. | Risk of analyte co-precipitation, potential for drug precipitation, corrosive to instruments.[3][6][7] |
Experimental Protocol: Acetonitrile Precipitation for Parecoxib Analysis
This protocol is adapted from a validated UPLC-MS/MS method for the determination of Parecoxib and its metabolite in plasma.[1]
Materials:
-
Serum samples containing Parecoxib
-
Acetonitrile (HPLC or LC-MS grade), chilled at 4°C
-
Internal Standard (IS) solution (e.g., Celecoxib at 1 µg/mL)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >13,000 rpm)
-
Autosampler vials for HPLC/LC-MS
Procedure:
-
Thaw frozen serum samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the serum sample.
-
Add 20 µL of the internal standard solution to the serum and briefly vortex.
-
Add 200 µL of chilled acetonitrile to the tube. This creates a 2:1 solvent-to-serum ratio.
-
Immediately vortex the mixture vigorously for 2 minutes to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean autosampler vial for analysis by LC-MS/MS.
-
Optional: For some systems, it may be beneficial to dilute the supernatant 1:1 with ultrapure water or the initial mobile phase to reduce the organic solvent concentration before injection.[1]
-
Visual Guides
Experimental Workflow for Protein Precipitation
Caption: A typical workflow for Parecoxib analysis using protein precipitation.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree to diagnose and resolve low Parecoxib recovery.
Relationship Between Sample Preparation Steps and Analytical Outcome
Caption: Key sample preparation steps and their influence on final results.
References
- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical Tip: Protein Precipitation [phenomenex.com]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. agilent.com [agilent.com]
- 11. ovid.com [ovid.com]
Resolving poor chromatographic peak shape for Parecoxib-D3
This technical support center provides troubleshooting guidance for resolving poor chromatographic peak shape encountered during the analysis of Parecoxib-D3. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may face.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?
A1: Poor peak shape for this compound in HPLC analysis typically manifests as peak tailing, fronting, or splitting. The most common causes include:
-
Secondary Interactions: Interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase.[1][2]
-
Column Overload: Injecting too much sample mass or volume.[3][4][5][6]
-
Inappropriate Mobile Phase pH: The mobile phase pH being too close to the analyte's pKa.[2][6]
-
Sample Solvent Mismatch: The solvent used to dissolve the sample being significantly different in strength or pH from the mobile phase.[1][4][7]
-
Column Degradation: Voids in the column bed or a contaminated frit.[3][6][8][9]
-
Extra-column Volume: Excessive tubing length or diameter between the injector and the detector.[6][10]
Q2: How does the chemical structure of this compound influence its chromatographic behavior?
A2: Parecoxib is a prodrug that is hydrolyzed to valdecoxib.[11][12] Its structure contains a sulfonamide group and isoxazole and phenyl rings, making it susceptible to secondary interactions with the stationary phase. The deuteration in this compound is unlikely to significantly alter its chromatographic behavior compared to the non-deuterated form under typical reversed-phase conditions. However, careful method optimization is still crucial.
Q3: What is a good starting point for an HPLC method for this compound analysis?
A3: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Several published methods for Parecoxib use a C18 column and a mobile phase of acetonitrile and water or a phosphate buffer.[13][14][15] The pH of the aqueous phase is a critical parameter to optimize.
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.[1]
Troubleshooting Steps:
-
Check for Secondary Silanol Interactions:
-
Cause: Basic analytes can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[2][16]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Parecoxib. This ensures the analyte is fully protonated and reduces interactions with silanols. For acidic compounds, the pH should be kept below the pKa.[10]
-
Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[2]
-
Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites.
-
-
-
Evaluate Mobile Phase and Buffer Conditions:
-
Cause: Insufficient buffer capacity or a mobile phase pH close to the analyte's pKa can cause inconsistent ionization and peak tailing.[2][6]
-
Solution:
-
Optimize Buffer Concentration: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[10]
-
Adjust Mobile Phase pH: Move the mobile phase pH away from the pKa of Parecoxib.
-
-
-
Investigate Column Overload:
-
Assess Column Health:
-
Cause: A void at the column inlet or a partially blocked frit can disrupt the sample band.[6]
-
Solution:
-
Troubleshooting Workflow for Peak Tailing
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. support.waters.com [support.waters.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Parecoxib Sodium | C19H17N2NaO4S | CID 15895902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. CN108164521B - Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
Improving signal-to-noise ratio for Parecoxib-D3 in complex matrices
Welcome to the technical support center for the analysis of Parecoxib-D3 in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio for this compound in LC-MS/MS analysis?
A low S/N ratio for a deuterated internal standard like this compound can stem from several factors. The most prevalent issues include:
-
Matrix Effects: Co-eluting endogenous components from complex matrices such as plasma can suppress the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This is a primary cause of poor signal intensity.
-
Isotopic Interference: Naturally occurring isotopes of the unlabeled Parecoxib analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[4][5][6] This "cross-talk" can artificially elevate the baseline noise and interfere with accurate measurement.
-
Suboptimal MS/MS Parameters: Incorrect or poorly optimized mass spectrometer settings, such as collision energy, declustering potential, and ion source parameters, can lead to inefficient fragmentation and detection of this compound.
-
Inadequate Sample Preparation: Inefficient removal of matrix components during sample preparation can lead to significant ion suppression and a low S/N ratio.[3]
-
Chromatographic Co-elution: A slight difference in retention time between Parecoxib and this compound can expose them to different matrix effects, leading to a disproportionate signal response.[7]
Q2: How can I determine if matrix effects are impacting my this compound signal?
To assess the impact of matrix effects, you can perform a post-extraction addition experiment. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has already undergone the entire sample preparation process. A significant difference in peak areas indicates the presence of ion suppression or enhancement.[1][8]
Q3: What is the recommended type of internal standard for Parecoxib analysis?
While this compound is a suitable stable isotope-labeled (SIL) internal standard, it's important to ensure its purity and to be aware of potential isotopic effects.[9] In some published methods for Parecoxib, other structurally similar molecules like celecoxib have also been successfully used as internal standards.[8][10] The ideal internal standard should co-elute with the analyte and experience similar matrix effects.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to a low signal-to-noise ratio for this compound.
Problem: Low Signal Intensity of this compound
Initial Checks:
-
Verify Standard Concentration and Integrity: Ensure the this compound stock and working solutions are at the correct concentration and have not degraded.
-
Instrument Performance: Confirm that the LC-MS/MS system is performing optimally by running a system suitability test with a neat standard.[11]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio for this compound.
Detailed Troubleshooting Steps:
| Issue | Recommended Action |
| Matrix Effects | 1. Enhance Sample Preparation: Switch from simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[3] 2. Dilute the Sample: Diluting the final extract can sometimes mitigate matrix effects, provided the analyte concentration remains above the lower limit of quantification (LLOQ).[3] |
| Isotopic Interference | 1. Assess Cross-Talk: Analyze a high concentration of unlabeled Parecoxib without the internal standard and monitor the this compound channel to check for any signal contribution.[5][6] 2. Adjust Internal Standard Concentration: Increasing the concentration of this compound can sometimes overcome the relative contribution of the analyte's isotopic peaks.[4] |
| Suboptimal Chromatography | 1. Modify Mobile Phase: Adjust the organic solvent composition or pH of the mobile phase to improve the separation of Parecoxib from matrix interferences. 2. Change Column Chemistry: Experiment with a different column stationary phase (e.g., C8 instead of C18) to alter selectivity. |
| Poor MS/MS Parameters | 1. Optimize Ion Source Settings: Systematically tune the ion source parameters, including gas flows, temperature, and spray voltage, to maximize the ionization of this compound. 2. Optimize Collision Energy: Perform a compound optimization experiment by infusing the this compound standard and varying the collision energy to find the value that produces the most stable and intense fragment ion. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a rapid method for sample cleanup, suitable for initial screening.
Workflow Diagram:
Caption: Workflow for sample preparation using protein precipitation.[8]
Detailed Steps:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL).[8]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[8]
-
Transfer 100 µL of the clear supernatant to a clean vial.
-
Dilute the supernatant with 100 µL of water before injection.[8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
Workflow Diagram:
Caption: General workflow for liquid-liquid extraction.
Detailed Steps:
-
To a plasma sample containing the internal standard, add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
Data Presentation
The following tables summarize typical quantitative data from published methods for Parecoxib analysis, which can serve as a benchmark for your experiments.
Table 1: LC-MS/MS Method Parameters for Parecoxib Analysis
| Parameter | Method 1 |
| LC Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[8] |
| Ionization Mode | ESI Positive[8] |
| MRM Transition (Parecoxib) | m/z 371 → 234[8][10] |
| Internal Standard | Celecoxib[8][10] |
| MRM Transition (IS) | m/z 382 → 362[8][10] |
Table 2: Method Validation Data for Parecoxib in Rat Plasma
| Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL (r² ≥ 0.9996)[8][10] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[8] |
| Matrix Effect | 94.9% - 109.9%[8] |
| Recovery | > 89.0%[12] |
| Intra-day Precision (RSD) | Within 15%[12] |
| Inter-day Precision (RSD) | Within 15%[12] |
| Accuracy | 85% - 115%[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Parecoxib Pharmacokinetic Data
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in pharmacokinetic (PK) data for Parecoxib. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Parecoxib and how is it metabolized?
Parecoxib is an injectable, water-soluble prodrug of the selective cyclooxygenase-2 (COX-2) inhibitor, valdecoxib.[1][2] Following intravenous (IV) or intramuscular (IM) administration, parecoxib is rapidly and almost completely converted to its active metabolite, valdecoxib, through enzymatic hydrolysis in the liver.[2][3] Valdecoxib is then extensively metabolized, primarily by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9, with a minor contribution from glucuronidation.[3][4] Unchanged parecoxib is not detected in the urine, and only trace amounts are found in feces. Approximately 70% of the dose is excreted in the urine as inactive metabolites.[3]
Q2: What are the primary sources of variability in Parecoxib and Valdecoxib pharmacokinetics?
Variability in the pharmacokinetics of parecoxib and its active metabolite, valdecoxib, can be attributed to several factors:
-
Genetic Polymorphisms: The CYP2C9 enzyme, which is crucial for metabolizing valdecoxib, is highly polymorphic.[5][6] Individuals with genetic variants that result in decreased CYP2C9 activity (i.e., intermediate or poor metabolizers) may have significantly higher exposure to valdecoxib and reduced clearance.[7][8][9]
-
Drug-Drug Interactions: Co-administration of parecoxib with drugs that inhibit or induce CYP2C9 and CYP3A4 can alter the metabolism of valdecoxib. For instance, potent CYP2C9 inhibitors like fluconazole can significantly increase plasma exposure to valdecoxib.[3][4] Conversely, enzyme inducers such as rifampicin or carbamazepine may increase the metabolism of valdecoxib.[3]
-
Patient-Specific Factors:
-
Age: Elderly individuals may have reduced clearance of valdecoxib, leading to higher plasma exposure compared to younger subjects.[3]
-
Renal Impairment: In patients with severe renal impairment (creatinine clearance <30 ml/min), the lowest recommended dose should be used, and kidney function should be closely monitored.[3]
-
Hepatic Impairment: Dose reduction is recommended for patients with moderate hepatic impairment. The use of parecoxib in patients with severe hepatic impairment is not recommended.[2]
-
-
Administration Route: While both IV and IM administration lead to the rapid conversion of parecoxib to valdecoxib, the peak plasma concentration (Cmax) of parecoxib itself can be affected by the administration route.[10]
Q3: What are the typical pharmacokinetic parameters for Parecoxib and Valdecoxib?
Following administration, parecoxib is rapidly converted to valdecoxib, reaching steady-state plasma concentrations of valdecoxib within four days with twice-daily dosing.[2][3] The pharmacokinetic parameters can vary based on the route of administration and the population being studied.
Troubleshooting Guides
Issue: High Inter-Individual Variability in Plasma Concentrations
Q: We are observing significant inter-subject variability in the plasma concentrations of valdecoxib. What are the potential causes and how can we troubleshoot this?
A: High inter-individual variability is a known challenge in studies involving parecoxib, primarily due to differences in the metabolism of its active form, valdecoxib.
-
Potential Cause 1: Genetic Polymorphisms in CYP2C9 The CYP2C9 enzyme exhibits significant genetic polymorphism, leading to different metabolic phenotypes: extensive (normal) metabolizers (EM), intermediate metabolizers (IM), and poor metabolizers (PM).[5] Patients who are IMs or PMs will clear valdecoxib more slowly, resulting in higher plasma concentrations and prolonged half-life.[7][8]
Troubleshooting Steps:
-
Genotype Study Participants: If feasible, perform CYP2C9 genotyping on your study population to identify common alleles associated with reduced function (e.g., CYP2C92, CYP2C93).[5][9]
-
Stratify Data Analysis: Analyze pharmacokinetic data based on genotype groups (EM, IM, PM). This can help explain a significant portion of the observed variability.
-
-
Potential Cause 2: Concomitant Medications The co-administration of other drugs can inhibit or induce the activity of CYP2C9 and CYP3A4, thereby affecting valdecoxib metabolism.
Troubleshooting Steps:
-
Review Medication Logs: Carefully review the medication history of all study participants to identify any potential interacting drugs, such as fluconazole, ketoconazole, or rifampicin.[4]
-
Statistical Analysis: Use statistical models to assess the impact of concomitant medications on pharmacokinetic parameters.
-
-
Potential Cause 3: Patient Demographics and Clinical Status Factors such as age, weight, and hepatic or renal function can influence drug disposition.[2][3]
Troubleshooting Steps:
-
Collect Detailed Covariate Data: Ensure you collect comprehensive data on patient demographics and clinical parameters.
-
Population Pharmacokinetic (PopPK) Modeling: Employ PopPK modeling to identify which covariates significantly influence the pharmacokinetics of parecoxib and valdecoxib.
-
-
Potential Cause 4: Analytical or Procedural Errors Inconsistencies in sample collection, processing, or bioanalysis can introduce significant variability.[11]
Troubleshooting Steps:
-
Review Standard Operating Procedures (SOPs): Ensure that all procedures for blood sampling, processing, and storage are standardized and strictly followed.
-
Validate Bioanalytical Method: Confirm that the analytical method is robust and validated for precision, accuracy, and stability.[10] Check for issues like matrix effects or inconsistent extraction recovery.[12]
-
Audit Sample Timestamps: Verify the accuracy of recorded sampling times, as errors can significantly impact pharmacokinetic parameter estimation.[11]
-
Issue: Unexpectedly Low or High Plasma Concentrations of Valdecoxib
Q: Our experimental data shows consistently lower or higher than expected plasma concentrations of valdecoxib across a study group. What could be the reason?
A: Consistently skewed results may point to a systematic issue in the experimental protocol or a characteristic of the specific study population.
-
Potential Cause 1 (Higher Concentrations): Predominance of Poor Metabolizers or Drug Inhibition If your study population has a higher-than-average prevalence of CYP2C9 poor metabolizers, or if there is co-administration of a potent CYP2C9 inhibitor, you would expect to see generally higher plasma concentrations.[3][7]
Troubleshooting Steps:
-
As detailed above, investigate the genetic makeup of your cohort and review concomitant medications.
-
-
Potential Cause 2 (Lower Concentrations): Predominance of Ultra-Rapid Metabolizers or Drug Induction While less common for CYP2C9, if participants are taking medications that induce CYP enzymes (e.g., rifampicin, carbamazepine), the metabolism of valdecoxib could be accelerated, leading to lower plasma concentrations.[3]
Troubleshooting Steps:
-
Review concomitant medications for known CYP inducers.
-
-
Potential Cause 3: Issues with Drug Administration or Formulation An error in the dose administered or a problem with the stability of the reconstituted parecoxib solution could lead to skewed results.
Troubleshooting Steps:
-
Verify Dosing Procedures: Double-check all dose calculation and administration records.
-
Check Formulation Stability: Parecoxib is reconstituted before use.[13] Ensure that the reconstitution was performed correctly and that the drug was administered within its stability window.
-
-
Potential Cause 4: Systematic Bioanalytical Error A systematic error in the bioanalytical method, such as incorrect calibration standards or inconsistent sample processing, can lead to uniformly biased results.
Troubleshooting Steps:
-
Re-evaluate Quality Control (QC) Samples: Analyze the performance of QC samples throughout the analytical runs.
-
Cross-validate with a Second Method: If possible, analyze a subset of samples using a different, validated method or at a different laboratory to verify the results.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Parecoxib and Valdecoxib in Chinese Adults
| Parameter | Parecoxib (IV, 40 mg) | Parecoxib (IM, 40 mg) | Valdecoxib (from IV Parecoxib) | Valdecoxib (from IM Parecoxib) |
| Cmax (mg/L) | 31.58 ± 13.41 | 21.31 ± 10.16 | 0.75 ± 0.29 | 0.54 ± 0.16 |
| Tmax (h) | - | - | 0.33 (20 min) | 1.5 |
| AUC (mg·h/L) | Lower than IM | Higher than IV | No significant difference | No significant difference |
| Clearance (CL) | Higher than IM | Lower than IV | No significant difference | No significant difference |
| Elimination Half-life (t1/2) (h) | - | - | ~8 | ~8 |
Data adapted from studies in Chinese populations.[3][10] Cmax and Tmax are presented as mean ± standard deviation or approximate time. AUC and CL are presented comparatively between administration routes.
Table 2: Influence of CYP2C9 Genotype on Valdecoxib Pharmacokinetics
| Genotype Group | Description | Impact on Valdecoxib Pharmacokinetics |
| Extensive Metabolizer (EM) | e.g., CYP2C91/1 (Wild-type) | "Normal" metabolism and clearance.[9] |
| Intermediate Metabolizer (IM) | e.g., CYP2C91/3, CYP2C91/13 | Reduced clearance and increased plasma exposure (AUC). For example, a 1.63-fold increase in AUC has been reported compared to EMs.[7] |
| Poor Metabolizer (PM) | e.g., CYP2C93/3 | Markedly higher AUC, prolonged half-life, and significantly lower clearance compared to EMs and IMs.[7][8] |
Experimental Protocols
Protocol 1: Quantification of Parecoxib and Valdecoxib in Plasma by UPLC-MS/MS
This protocol is a representative example based on published methodologies.[12][14][15]
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., celecoxib).[15]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[15]
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).[15]
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.[15]
-
Flow Rate: 0.4 mL/min.[15]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Validation:
-
The method should be validated according to regulatory guidelines (e.g., EMA, FDA) for linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).[16]
-
Protocol 2: CYP2C9 Genotyping for Subject Stratification
-
DNA Extraction:
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
Genotyping:
-
Genotyping for common functional variants such as CYP2C92 and CYP2C93 can be performed using various methods, including:
-
Real-Time PCR (qPCR): Use validated TaqMan or similar allelic discrimination assays.
-
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This involves amplifying the region containing the polymorphism, followed by digestion with a specific restriction enzyme that cuts only one of the alleles. The resulting fragments are then separated by gel electrophoresis.
-
-
-
Data Interpretation:
-
Based on the genotyping results, classify subjects into metabolizer groups:
-
Extensive Metabolizer (EM): CYP2C91/1
-
Intermediate Metabolizer (IM): CYP2C91/2, CYP2C91/3
-
Poor Metabolizer (PM): CYP2C92/2, CYP2C92/3, CYP2C93/3
-
-
Visualizations
Caption: Metabolic pathway of Parecoxib to Valdecoxib and its subsequent elimination.
Caption: Workflow for troubleshooting high variability in Parecoxib PK data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mims.com [mims.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. oamjms.eu [oamjms.eu]
- 7. Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Single nucleotide polymorphisms on CYP2C9 gene among Filipinos and its association with post-operative pain relief via COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Deuterated Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
Issue: Inconsistent or Inaccurate Quantification
Unexpected variability in quantitative results is a frequent challenge. This guide will help you diagnose and resolve potential causes related to your deuterated internal standard.
Troubleshooting Workflow for Inconsistent Quantification
Caption: Troubleshooting workflow for inconsistent analytical quantification.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degraded Standard | 1. Review the Certificate of Analysis (CoA) for storage recommendations and expiry date.2. Assess storage conditions (temperature, light exposure, humidity).3. Prepare a fresh stock solution from a new vial if available. | If degradation is suspected, acquire a new, certified standard. Implement and document proper storage procedures. |
| Incorrect Concentration | 1. Verify calculations used for preparing stock and working solutions.2. Ensure the balance used for weighing is calibrated and accurate for small masses.3. Confirm complete dissolution of the standard in the chosen solvent. | Prepare a fresh set of solutions, paying close attention to weighing and dilution steps. Use a calibrated positive displacement pipette for viscous solvents. |
| Hydrogen-Deuterium (H-D) Exchange | 1. Review the molecular structure of the standard to identify labile deuterium atoms (e.g., on -OH, -NH, -COOH groups).[1] 2. Analyze the mass spectrum for evidence of lower mass isotopologues. | If H-D exchange is likely, consider using a standard with deuterium labels on stable positions (e.g., aromatic rings, non-acidic carbons).[1] Prepare solutions in aprotic solvents if compatible with the assay. |
| Isotopic Impurity | 1. Check the CoA for the specified isotopic purity.[2] 2. If the unlabeled (M+0) species is significant, it can interfere with the analyte quantification, especially at the lower limit of quantification (LLOQ).[2] | Use standards with high isotopic enrichment (typically >98%).[3] If necessary, perform an isotopic purity assessment. |
| Matrix Effects | 1. Even with a deuterated standard, differential matrix effects can occur due to slight chromatographic separation from the analyte.[4][5] 2. Evaluate ion suppression or enhancement by post-column infusion experiments. | Optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard.[4] Further sample cleanup may be necessary. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for deuterated analytical standards?
A1: The optimal storage conditions are compound-specific and should always be verified against the manufacturer's Certificate of Analysis (CoA). However, general best practices are summarized in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | - Volatile compounds: Store frozen (typically -20°C or below).[6] - Less volatile compounds: Store refrigerated (2°C to 8°C).[6][7] - Some stable solids: May be stored at room temperature.[6] | Lower temperatures reduce the rate of chemical degradation and minimize evaporation of volatile compounds.[6][7] |
| Light | Store in amber vials or in the dark.[6] | Protects photosensitive compounds from degradation.[6] |
| Moisture | Store in a desiccator or in tightly sealed containers, especially for hygroscopic materials. | Prevents absorption of atmospheric moisture, which can lead to degradation or inaccurate weighing. |
| Atmosphere | For particularly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |
Q2: How long can I store a deuterated standard?
A2: Deuterium itself is a stable isotope and does not decay.[8] Therefore, the shelf-life of a deuterated compound is determined by its chemical stability, not the isotope.[8] Always adhere to the expiration date provided by the manufacturer. For solutions prepared in the lab, their stability should be determined through a formal stability study.
Q3: Can I store multiple deuterated standards as a mixture in solution?
A3: While it may be convenient, it is generally recommended to prepare individual stock solutions for each standard. This prevents potential interactions between compounds and allows for greater flexibility in preparing working solutions. If a mixture is prepared, its stability must be thoroughly validated.
Purity and Quality
Q4: What is the difference between chemical purity and isotopic purity?
A4:
-
Chemical Purity: Refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. Impurities are other chemical entities.
-
Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the molecules of the standard that contain the specified number of deuterium atoms at the designated positions.[2] For example, a standard with 99% isotopic purity means that 99% of the molecules are the desired deuterated species.
Q5: What is an acceptable level of isotopic purity for a deuterated internal standard?
A5: A higher isotopic purity is always better. For most quantitative applications, an isotopic enrichment of ≥98% is recommended to minimize interference from the unlabeled analyte.[3] For high-sensitivity assays, even higher purity may be necessary.
Q6: What is H-D exchange and how can I prevent it?
A6: Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a deuterium atom on the standard molecule is replaced by a hydrogen atom from the solvent or matrix. This is most likely to occur if the deuterium is attached to a heteroatom (like in -OH or -NH groups) or an acidic carbon.[1] To prevent this:
-
Choose standards where deuterium atoms are placed on stable, non-exchangeable positions.[1]
-
Use aprotic solvents (e.g., acetonitrile, dichloromethane) for stock and working solutions whenever possible.
-
Avoid highly acidic or basic conditions during sample preparation and storage.
Experimental Use
Q7: Why do my deuterated standard and analyte have slightly different retention times in LC-MS?
A7: This is a known phenomenon sometimes referred to as the "isotope effect" in chromatography. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase, resulting in a small shift in retention time. While often negligible, this can be problematic if it leads to differential matrix effects.[4][5]
Q8: Can I use a deuterated standard for quantification with any detector?
A8: No. Deuterated standards are intended for use with mass spectrometry (MS) detectors. MS can differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z). Other detectors, such as UV-Vis or fluorescence detectors, cannot distinguish between the deuterated and non-deuterated forms of the compound.
Experimental Protocols
Protocol 1: Preparation of Deuterated Standard Stock and Working Solutions
This protocol outlines the steps for accurately preparing stock and working solutions from a neat (solid or liquid) deuterated standard.
Workflow for Standard Solution Preparation
References
- 1. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. almacgroup.com [almacgroup.com]
Calibration curve issues in Parecoxib quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parecoxib quantification assays. The information is presented in a user-friendly question-and-answer format to directly address common issues, particularly those related to calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the typical calibration curve ranges for Parecoxib quantification in plasma?
A1: The calibration curve range for Parecoxib can vary depending on the analytical method and instrumentation. For a highly sensitive method like UPLC-MS/MS, a typical range is 50–10,000 ng/mL in rat plasma.[1] For HPLC-UV methods, the range might be different and is dependent on the detector's sensitivity and the concentration of impurities being monitored. One study on Parecoxib and its impurities demonstrated linearity from the limit of quantification (LOQ) up to 150% of the target concentration.[2]
Q2: What are the acceptable criteria for a calibration curve in a Parecoxib bioanalytical method?
A2: According to regulatory guidelines (e.g., FDA and EMA), the following criteria are generally applied to calibration curves in bioanalytical method validation:
-
Correlation Coefficient (r²): Should be ≥ 0.99. Some methods for Parecoxib have achieved r² values of ≥ 0.999.[1][2]
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[1]
-
Precision: The coefficient of variation (CV) for each calibration standard should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[1]
-
Number of Standards: A minimum of six non-zero standards is recommended to be included in the calibration curve.
Q3: What are common causes of non-linearity in Parecoxib calibration curves?
A3: Non-linearity in chromatographic assays for Parecoxib can arise from several factors, including:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. This is a common issue in mass spectrometry.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Parecoxib in LC-MS/MS, leading to ion suppression or enhancement.
-
Analyte Degradation: Parecoxib can be susceptible to degradation under certain conditions (e.g., pH, temperature). If standards are not prepared and stored correctly, degradation can lead to a non-linear response. Forced degradation studies have shown that Parecoxib degrades under basic conditions.
-
Issues with Internal Standard: An inappropriate or unstable internal standard can lead to a non-linear relationship between the analyte/internal standard peak area ratio and concentration.
-
Chromatographic Problems: Issues such as poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak integration and lead to non-linearity.
Troubleshooting Guide: Calibration Curve Issues
Problem 1: My calibration curve for Parecoxib is non-linear, particularly at higher concentrations.
| Possible Cause | Suggested Solution |
| Detector Saturation (LC-MS/MS) | Dilute the upper-level calibration standards and samples to fall within the linear range of the detector. Alternatively, if using a triple quadrupole mass spectrometer, you may be able to adjust MS parameters to intentionally reduce sensitivity for high-concentration samples. |
| Solubility Issues | Ensure that Parecoxib remains fully dissolved in the injection solvent at the highest concentration. Consider changing the solvent composition if precipitation is suspected. |
| Inappropriate Regression Model | While a linear, 1/x or 1/x² weighted regression is common, it may not be appropriate for your data. Evaluate other regression models, but any non-linear model must be justified. A weighted (1/x²) least-square regression function has been successfully used for Parecoxib quantification.[1] |
Problem 2: The correlation coefficient (r²) of my calibration curve is below the acceptable limit (e.g., < 0.99).
| Possible Cause | Suggested Solution |
| Inaccurate Standard Preparation | Prepare fresh stock and working standard solutions. Verify the accuracy of pipettes and other volumetric glassware. Use a calibrated analytical balance for weighing the reference standard. |
| Variability in Sample Processing | Ensure consistent sample preparation for all calibration standards. Use an internal standard to compensate for variability in extraction recovery and injection volume. |
| Instrumental Instability | Check for fluctuations in the detector response, pump flow rate, and column temperature. Allow the instrument to fully equilibrate before starting the analysis. |
| Poor Chromatography | Optimize the chromatographic conditions to achieve symmetrical and well-resolved peaks. Poor peak shape can lead to inconsistent integration and a lower r². |
Problem 3: The accuracy of my low concentration standards, especially the LLOQ, is outside the acceptance criteria (±20%).
| Possible Cause | Suggested Solution |
| Matrix Effects | Matrix components can significantly impact the ionization of Parecoxib at low concentrations. Enhance the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances. A study on Parecoxib in rat plasma used protein precipitation with acetonitrile.[1] |
| Analyte Adsorption | Parecoxib may adsorb to glassware or plasticware at low concentrations. Use silanized glassware or low-adsorption vials. |
| Insufficient Signal-to-Noise Ratio | The LLOQ must have a signal-to-noise ratio of at least 10.[1] If the signal is too low, consider optimizing the mass spectrometer parameters for better sensitivity or increasing the injection volume. |
| Carryover | If a high concentration sample is injected before a low concentration one, carryover can occur. Inject a blank sample after the highest calibration standard to check for carryover. If observed, optimize the injector wash procedure. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from a validated UPLC-MS/MS method for the quantification of Parecoxib in rat plasma.[1]
Table 1: Calibration Curve Parameters for Parecoxib
| Parameter | Value |
| Linearity Range | 50 - 10,000 ng/mL |
| Regression Equation | Y = 0.122307*X + 5.64622 |
| Correlation Coefficient (r²) | 0.9996 |
| Weighting Factor | 1/x² |
Table 2: Lower Limit of Quantification (LLOQ) for Parecoxib
| Parameter | Value |
| LLOQ Concentration | 50 ng/mL |
| Precision at LLOQ (%RSD) | 12.9% |
| Accuracy at LLOQ | 14.2% |
| Signal-to-Noise Ratio | > 10 |
Experimental Protocols
Key Experiment: UPLC-MS/MS Method for Parecoxib Quantification in Rat Plasma[1]
-
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard (celecoxib).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC®BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Parecoxib: m/z 371 → 234
-
Visualizations
Caption: Troubleshooting workflow for Parecoxib calibration curve issues.
Caption: Experimental workflow for Parecoxib quantification in plasma.
References
Validation & Comparative
A Comparative Guide to the Bioanalysis of Parecoxib: Accuracy and Precision with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds in biological matrices is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Parecoxib, a selective COX-2 inhibitor. While specific data utilizing Parecoxib-D3 as an internal standard is not detailed in the compared studies, the principles of its use are foundational to enhancing bioanalytical accuracy and precision. The data presented is from validated LC-MS/MS methods that employ other internal standards, such as Celecoxib, and serves as a strong benchmark for what can be achieved. The inclusion of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects and improving method robustness.
Experimental Workflow for Parecoxib Quantification
The general workflow for the quantification of Parecoxib in a biological matrix using an internal standard-based LC-MS/MS method is outlined below. This process ensures that variations during sample preparation and analysis are accounted for, leading to more reliable results.
Figure 1. Workflow for Parecoxib quantification using LC-MS/MS with an internal standard.
Comparative Performance Data
The following tables summarize the performance characteristics of validated UPLC-MS/MS methods for the quantification of Parecoxib in biological fluids. These methods demonstrate high levels of accuracy and precision, meeting the stringent requirements of regulatory bodies such as the FDA.[1][2] The use of a deuterated internal standard like this compound is expected to yield results with similar or even superior accuracy and precision due to its ability to more closely mimic the analyte's behavior during extraction and ionization.
Table 1: Linearity and Sensitivity of Parecoxib Quantification
| Parameter | Method 1 (Rat Plasma)[1] | Method 2 (Beagle Plasma)[3] | Method 3 (Rat Plasma)[4] |
| Linear Range | 50–10,000 ng/mL | 5–4000 ng/mL | 5–4000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 | > 0.9998 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | Not explicitly stated, but range starts at 5 ng/mL | 5 ng/mL |
| LLOQ Precision (%RSD) | 12.9% | Not Applicable | Within 15% |
| LLOQ Accuracy (%RE) | 14.2% | Not Applicable | Within ±15% |
Table 2: Accuracy and Precision of Parecoxib Quantification
| Concentration Level | Method 1 (Rat Plasma)[1] | Method 2 (Beagle Plasma)[2][3] | Method 3 (Rat Plasma)[4] |
| Intra-day Precision (%RSD) | ≤ 10.5% | 2.28 - 5.91% | Within 15% |
| Inter-day Precision (%RSD) | ≤ 13.9% | 1.36 - 3.65% | Within 15% |
| Intra-day Accuracy (%RE) | Within ±15% | -1.38% to 1.96% | Within ±15% (85-115%) |
| Inter-day Accuracy (%RE) | Within ±15% | -1.38% to 1.96% | Within ±15% (85-115%) |
The Advantage of a Deuterated Internal Standard
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative bioanalysis. It is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference offers significant advantages:
-
Compensates for Matrix Effects: this compound and Parecoxib will experience the same degree of ion suppression or enhancement during electrospray ionization, as they co-elute chromatographically and have the same ionization efficiency. The ratio of their signals remains constant, leading to more accurate quantification.
-
Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the deuterated internal standard. This ensures that the final analyte-to-internal standard ratio remains unaffected, improving the precision and accuracy of the measurement.
-
Improves Method Robustness: By effectively normalizing for variations in sample handling and instrument performance, the use of a deuterated internal standard makes the analytical method more rugged and reliable over time and across different analysts and instruments.
Detailed Experimental Protocols
The following is a representative experimental protocol synthesized from validated methods for Parecoxib quantification in plasma.[1][2][3][4]
Sample Preparation
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of the plasma sample is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A specific volume of the working solution of the internal standard (e.g., this compound or Celecoxib) is added to each plasma sample.[1]
-
Protein Precipitation: 300 µL of acetonitrile is added to precipitate the plasma proteins.[2]
-
Vortexing: The samples are vortex-mixed for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: The tubes are centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.
UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system such as a Waters ACQUITY UPLC.[1]
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is commonly used for separation.[1][2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (often containing 0.1% formic acid) is employed.[1][3]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
Injection Volume: A small volume of the prepared sample (e.g., 2-5 µL) is injected onto the column.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., a Xevo TQ-S) is used for detection.[2]
-
Ionization Source: Electrospray ionization (ESI) is operated in either positive[1] or negative ion mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Data Analysis: The peak areas of Parecoxib and the internal standard are integrated, and the ratio is used to calculate the concentration of Parecoxib in the unknown samples by interpolation from a calibration curve.
References
The Analytical Edge: A Comparative Guide to Internal Standards for NSAID Quantification, Featuring Parecoxib-D3
For researchers, scientists, and professionals in drug development, the precise quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance, ensuring accuracy and reliability. This guide provides a comprehensive comparison of Parecoxib-D3 with other commonly used internal standards for the analysis of NSAIDs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. Deuterated standards, such as this compound, are often considered the gold standard due to their close physicochemical properties to the parent drug. However, structural analogs are also widely employed. This guide presents a data-driven comparison of these approaches.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of NSAID quantification. The following tables summarize key performance parameters for different internal standards used in the analysis of various NSAIDs, compiled from validated bioanalytical methods.
Table 1: Recovery Data for Various Internal Standards
| Internal Standard | Analyte(s) | Matrix | Average Recovery (%) | Reference |
| Celecoxib | Parecoxib | Rat Plasma | 90.4 | [1] |
| Valdecoxib | Rat Plasma | 90.4 | [1] | |
| Diclofenac-d4 | Diclofenac | Human Plasma | >86 | |
| Flufenamic acid | Diclofenac | Rabbit Plasma | Not Reported | |
| Celecoxib-D4 | Celecoxib | Human Plasma | Not Reported | |
| Ibuprofen-d3 | Ibuprofen | Human Plasma | Not Reported |
Table 2: Matrix Effect Data for Various Internal Standards
| Internal Standard | Analyte(s) | Matrix | Matrix Effect (%) | Reference |
| Celecoxib | Parecoxib | Beagle Plasma | 85-115 | [2] |
| Valdecoxib | Beagle Plasma | 85-115 | [2] | |
| Diclofenac-d4 | Diclofenac | Not Specified | Not Reported | |
| Flufenamic acid | Diclofenac | Not Specified | Not Reported | |
| Celecoxib-D4 | Celecoxib | Not Specified | Not Reported | |
| Ibuprofen-d3 | Ibuprofen | Not Specified | Not Reported |
Table 3: Chromatographic Retention Times
| Internal Standard | Analyte(s) | Retention Time (min) | Co-elution with Analyte(s) | Reference |
| Celecoxib | Parecoxib, Valdecoxib | 1.48 | Yes | [2] |
| Diclofenac-d4 | Diclofenac | Not Reported | Assumed | |
| Flufenamic acid | Diclofenac | ~1.0 | Yes | |
| Celecoxib-D4 | Celecoxib | Not Reported | Assumed | |
| Ibuprofen-d3 | Ibuprofen | Not Reported | Assumed |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summarized protocols from validated studies for the analysis of NSAIDs using different internal standards.
Protocol 1: Analysis of Parecoxib and Valdecoxib using Celecoxib as Internal Standard
This method details the simultaneous quantification of parecoxib and its active metabolite, valdecoxib, in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of celecoxib internal standard solution (1 µg/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Collect 100 µL of the supernatant and dilute with an equal volume of ultrapure water before injection.[1]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: ACQUITY UPLC®BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: Not specified.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Parecoxib: m/z 371 → 234
-
Valdecoxib: m/z 315 → 132
-
Celecoxib (IS): m/z 382 → 362[3]
-
-
Protocol 2: Analysis of Diclofenac using Diclofenac-d4 as Internal Standard
A robust method for the quantification of diclofenac in human plasma.
-
Sample Preparation:
-
To 200 µL of plasma, add 10 µL of diclofenac-d4 internal standard solution.
-
Add 200 µL of 70% formic acid in water and mix.
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system.
-
Column: Accucore RP-MS column.
-
Cycle Time: 1 minute.
-
MS System: Triple quadrupole mass spectrometer.
-
Linearity: 1 to 1000 ng/mL.
-
Protocol 3: Analysis of Multiple NSAIDs using Various Internal Standards
A comprehensive method for the simultaneous determination of 21 NSAIDs in animal milk and muscle.
-
Sample Preparation: Dispersive solid-phase extraction (dSPE) with C18 sorbent.
-
LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Luna C8 column (3 µm, 2.1 × 150 mm).
-
Mobile Phase: Gradient with methanol/acetonitrile (8:2, v/v) and 0.01 M ammonium formate (pH 5.0).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive and negative electrospray ionization (ESI).
-
Internal Standards Used: Meloxicam-d3, Diclofenac-13C6, Flunixin-d3, Phenylbutazone-13C12, Ibuprofen-13C3, Firocoxib-d6, Tolfenamic acid-13C6.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for method implementation. The following diagram illustrates a typical workflow for NSAID analysis using an internal standard.
Caption: General workflow for NSAID analysis using an internal standard.
The Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby ensuring the accuracy of the analyte-to-internal standard peak area ratio.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Parecoxib
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Parecoxib: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the performance and experimental protocols for each technique to facilitate methods selection and cross-laboratory validation.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of the three analytical methods for the determination of Parecoxib. These parameters are essential for evaluating the suitability of a method for a specific application, such as pharmacokinetic studies, quality control of pharmaceutical formulations, or stability testing.
| Parameter | UPLC-MS/MS | RP-HPLC with UV Detection | UV-Vis Spectrophotometry |
| Linearity Range | 50–10,000 ng/mL[1] | 0.9-18.4 µg/ml | Information not available |
| Correlation Coefficient (r²) | ≥ 0.9996[1] | 0.9985 | Information not available |
| Limit of Quantification (LOQ) | 50 ng/mL (in rat plasma)[1] | Information not available | Information not available |
| Precision (RSD%) | Intra-day: ≤10.5%, Inter-day: ≤13.9%[1] | Intra- and inter-day: < 0.3% | Information not available |
| Accuracy | Within acceptable limits as per FDA criteria[1] | Information not available | Information not available |
| Wavelength (λmax) | N/A (mass detection) | 245 nm[2] | 245 nm[2] |
| Sample Matrix | Rat Plasma[1] | Human Plasma, Pharmaceutical Formulations | Pharmaceutical Formulations[2] |
Experimental Protocols
This section provides detailed methodologies for the three analytical techniques.
UPLC-MS/MS Method for Parecoxib in Rat Plasma
This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.
a. Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard (e.g., celecoxib at 1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect 100 µL of the supernatant and dilute with an equal volume of ultra-purified water.
-
The sample is now ready for injection into the UPLC-MS/MS system.[1]
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: Not specified.
-
Run Time: Less than 3 minutes.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
RP-HPLC Method for Parecoxib in Pharmaceutical Formulations
This method is robust and widely used for routine quality control of Parecoxib in injection formulations.
a. Preparation of Standard and Sample Solutions:
-
Diluent: A mixture of HPLC grade acetonitrile and Milli-Q water in a 50:50 v/v ratio.[2]
-
Standard Stock Solution (500 µg/mL): Accurately weigh and transfer 50 mg of Parecoxib working standard into a 100 mL volumetric flask. Add 25 mL of diluent, sonicate for 5 minutes to dissolve, and then make up to the mark with the diluent.[2]
-
Sample Solution (for Injection 40 mg/vial): Reconstitute five vials of Parecoxib for injection as per the product instructions. Pool the contents. Pipette 1.5 mL of the pooled sample into a 50 mL volumetric flask, add 20 mL of diluent, sonicate for 5 minutes, and then make up to the mark with the diluent to achieve a final concentration of approximately 600 µg/mL.[2]
b. Chromatographic Conditions:
-
Column: Zorbax XDB C18 (150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase: A mixture of 0.02 M potassium phosphate buffer, acetonitrile, and methanol, with the pH adjusted to 6.2. The gradient elution mode is used.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis detector at 245 nm.[2]
-
Column Oven Temperature: 40°C.[2]
-
Run Time: 55 minutes.[2]
UV-Vis Spectrophotometric Method for Parecoxib
This method is simple and cost-effective, suitable for the preliminary analysis and quantification of Parecoxib in bulk drug and simple formulations.
a. Preparation of Standard Solutions:
-
Prepare a stock solution of Parecoxib in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
From the stock solution, prepare a series of dilutions to the desired concentrations for creating a calibration curve.
b. Spectrophotometric Measurement:
-
Instrument: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 245 nm.[2]
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 245 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of Parecoxib in the sample solution from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the experimental workflow for the UPLC-MS/MS method.
References
A Comparative Pharmacokinetic Guide to Parecoxib and Other Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Parecoxib, the only injectable COX-2 inhibitor, and other notable drugs in its class, including Celecoxib, Etoricoxib, and the historically significant Rofecoxib. The data presented is compiled from various clinical studies to support research and development in pain and inflammation therapeutics.
Introduction to Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme.[1] This enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] By targeting COX-2 specifically, these drugs aim to provide analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[1] This class includes oral agents like Celecoxib and Etoricoxib, as well as Parecoxib, a prodrug of Valdecoxib, which is unique for its parenteral (injectable) administration.[1][2]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Parecoxib (as its active metabolite Valdecoxib) and other selective COX-2 inhibitors. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
| Parameter | Valdecoxib (from Parecoxib) | Celecoxib | Etoricoxib | Rofecoxib (Withdrawn) |
| Route of Administration | Intravenous (IV), Intramuscular (IM) | Oral | Oral | Oral |
| Tmax (Time to Peak Plasma Concentration) | ~0.5-1 hour[3] | ~2-4 hours[4][5] | ~1 hour[6][7] | ~2-9 hours (highly variable)[8][9] |
| Cmax (Maximum Plasma Concentration) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Bioavailability | ~100% (as prodrug is given IV/IM)[7] | Not fully determined, but high[10] | ~100%[7][11] | ~93%[8][12] |
| Plasma Protein Binding | ~98%[3] | ~97%[13] | ~92%[7][14] | ~87%[12][15] |
| Elimination Half-life (t½) | ~8 hours[3] | ~11 hours[4][16] | ~20-22 hours[6][7] | ~17 hours[8][12] |
| Primary Metabolism Pathway | Parecoxib is hydrolyzed to Valdecoxib. Valdecoxib is metabolized by CYP3A4 and CYP2C9.[7] | Primarily CYP2C9[3][4] | Primarily CYP3A4[6] | Primarily cytosolic reductases[8][9] |
Experimental Protocols
The data presented in this guide is derived from clinical pharmacokinetic studies. A typical protocol for such a comparative study is detailed below.
Objective: To determine and compare the single-dose pharmacokinetic profiles of a test COX-2 inhibitor versus a reference compound in healthy adult subjects.
Study Design:
-
Type: Randomized, open-label, two-period, crossover study.
-
Subjects: A cohort of healthy adult volunteers (e.g., n=24-36) who have provided informed consent. Subjects undergo a screening process including medical history, physical examination, and laboratory tests to ensure they meet inclusion criteria and have no contraindications.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test Drug then Reference Drug, or Reference Drug then Test Drug).
Methodology:
-
Drug Administration:
-
After an overnight fast, subjects in each group receive a single dose of the assigned drug (e.g., 40 mg Parecoxib IM or 200 mg Celecoxib orally).
-
Standardized meals are provided at specified times post-dose.
-
-
Pharmacokinetic Sampling:
-
Venous blood samples are collected into labeled tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Sampling occurs at predefined time points: pre-dose (0 hour) and then at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
Plasma samples are stored frozen (e.g., at -80°C) until analysis.
-
The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
-
Washout Period:
-
A washout period of sufficient duration (e.g., 14 days), typically at least 5-10 times the drug's elimination half-life, separates the two treatment periods to ensure complete elimination of the first drug before the second is administered.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject is analyzed using non-compartmental methods.
-
The primary pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for each drug.
-
-
Statistical Analysis:
-
The parameters are statistically compared between the test and reference drugs to assess for any significant differences in their pharmacokinetic profiles.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the pharmacokinetic analysis of Parecoxib.
Caption: Metabolic pathway of Parecoxib to its active form, Valdecoxib.
Caption: Experimental workflow for a typical clinical pharmacokinetic study.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. Rofecoxib - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics and bioequivalence of generic etoricoxib in healthy volunteers - GaBIJ [gabi-journal.net]
- 15. researchgate.net [researchgate.net]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Standard for Parecoxib Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical compounds in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results. This guide provides a data-driven comparison to justify the selection of a stable isotope-labeled (SIL) internal standard over other alternatives, such as structural analogs, for the analysis of Parecoxib.
Parecoxib is an injectable prodrug that is rapidly converted to its active form, valdecoxib, a selective COX-2 inhibitor used for the management of postoperative pain.[1][2] The bioanalytical method must be robust enough to overcome challenges like matrix effects and variations in sample preparation and instrument response.[3][4]
The Role and Superiority of a Stable Isotope-Labeled Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[5] A SIL-IS, such as Parecoxib-d4 or ¹³C-Parecoxib, is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte.[6][7] This near-identity ensures that it co-elutes with the analyte and experiences the same degree of extraction loss and, most importantly, the same matrix-induced ionization suppression or enhancement in the mass spectrometer's source.[3][8]
In contrast, structural analogs, while often used due to lower cost or easier availability, have different chemical structures.[9] For Parecoxib analysis, a common structural analog IS is Celecoxib, another COX-2 inhibitor.[10][11] However, differences in structure can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to Parecoxib. This discrepancy can lead to inadequate compensation for analytical variability, compromising the accuracy and precision of the results.[12]
The diagram below illustrates the logical basis for the superiority of a SIL-IS. It effectively co-elutes and experiences identical matrix effects as the analyte, allowing the ratio of their signals to remain constant and accurate. A structural analog, however, may elute at a different time and be affected differently by the matrix, leading to a skewed ratio and inaccurate quantification.
Comparative Performance Data
| Parameter | Method with Structural Analog (Celecoxib)[11] | Expected Performance with SIL-IS | Justification for Improvement |
| Analyte | Parecoxib & Valdecoxib | Parecoxib | N/A |
| Internal Standard | Celecoxib | Parecoxib-d4 (Hypothetical) | Near-identical chemical and physical properties to the analyte.[8] |
| Matrix | Rat Plasma | Rat/Human Plasma | N/A |
| Intra-day Precision (%CV) | ≤ 10.5% | < 5-10% | SIL-IS better compensates for run-to-run instrument and sample prep variability.[6] |
| Inter-day Precision (%CV) | ≤ 13.9% | < 5-10% | SIL-IS provides superior long-term reproducibility.[4] |
| Accuracy (%RE) | Within ±15% | Within ±10% | More effective correction for matrix effects and recovery losses leads to higher accuracy.[8] |
| Matrix Effect | Not explicitly quantified, but managed | Expected to be fully compensated | SIL-IS co-elutes and experiences identical ionization effects as the analyte. |
| Recovery | Not explicitly quantified | Not critical if fully compensated | The analyte/IS ratio remains constant even with incomplete or variable recovery.[9] |
Note: Data for the structural analog method is sourced from a UPLC-MS/MS study in rat plasma.[11] The "Expected Performance with SIL-IS" is based on established principles and typical performance improvements seen in bioanalytical assays when switching from an analog to a SIL-IS.[6][13]
Experimental Protocol: LC-MS/MS Analysis of Parecoxib using a Structural Analog IS
This section details a typical experimental protocol adapted from published literature for the quantification of Parecoxib and its metabolite Valdecoxib in plasma, using Celecoxib as the internal standard.[10][11]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (Celecoxib, e.g., 500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Chromatographic Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
The workflow for this analytical process is visualized below.
Conclusion
The theoretical principles and compiled performance data strongly justify the use of a stable isotope-labeled internal standard for the bioanalysis of Parecoxib. A SIL-IS is the best choice to correct for recovery, matrix effects, and variability in ionization during the extraction and analysis of an analyte in a complex matrix.[6] While a structural analog like Celecoxib can be used to develop a validated method, a SIL-IS provides superior accuracy, precision, and robustness by perfectly mimicking the analyte's behavior.[6][8] For drug development professionals requiring the highest quality data for pharmacokinetic and regulatory submissions, the investment in a stable isotope-labeled standard for Parecoxib analysis is unequivocally justified.
References
- 1. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Performance Evaluation of Parecoxib-D3 in Biological Matrices: A Comparative Guide
This guide provides a comprehensive performance evaluation of deuterated parecoxib (Parecoxib-D3) for the quantitative analysis of parecoxib in various biological matrices. The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects. This document compares the performance of analytical methods utilizing a stable isotope-labeled internal standard like this compound against those using a non-isotope-labeled internal standard. Furthermore, a comparison between Ultra-Performance Liquid Chromatography (UPLC)-MS/MS and High-Performance Liquid Chromatography (HPLC)-MS/MS is presented.
Data Presentation: Quantitative Method Validation
A sensitive and specific UPLC-MS/MS method has been established for the simultaneous determination of parecoxib and its active metabolite, valdecoxib, in rat plasma.[1][2] The validation of this method demonstrates excellent linearity and reproducibility. While the original study utilized celecoxib as the internal standard, the principles and expected improvements of using a stable isotope-labeled standard like this compound are discussed below.
Table 1: UPLC-MS/MS Method Validation Parameters for Parecoxib and Valdecoxib in Rat Plasma
| Parameter | Parecoxib | Valdecoxib |
| Linearity Range (ng/mL) | 50–10,000 | 2.5–500 |
| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.9991 |
The Role and Advantages of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, an internal standard is crucial for accurate and precise results. The ideal internal standard co-elutes with the analyte and experiences the same extraction recovery and matrix effects. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS/MS analysis.[3][4]
Key Advantages of this compound as an Internal Standard:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to parecoxib, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Correction for Matrix Effects: It effectively compensates for inter-individual variations in plasma protein binding and extraction recovery, which can be a significant source of error.[3][4]
-
Co-elution with Analyte: this compound will have a retention time very close to that of parecoxib, ensuring that any matrix effects at that specific retention time are accounted for.
-
Mass Spectrometric Distinction: The mass difference due to the deuterium atoms allows for separate detection by the mass spectrometer.
While a non-isotope-labeled internal standard like celecoxib can be used, it may not perfectly mimic the behavior of parecoxib in all matrices, potentially leading to less accurate quantification, especially when dealing with variable patient samples.[1][2][3][4]
Comparison of Analytical Platforms: UPLC-MS/MS vs. HPLC-MS/MS
The choice of chromatographic system significantly impacts the performance of a bioanalytical method. UPLC-MS/MS offers several advantages over traditional HPLC-MS/MS for high-throughput quantitative analysis.[5]
Table 2: Comparison of UPLC-MS/MS and HPLC-MS/MS for Bioanalysis
| Feature | UPLC-MS/MS | HPLC-MS/MS |
| Analysis Time | Significantly shorter (e.g., 3-fold decrease in retention time)[5] | Longer |
| Peak Width | Narrower (e.g., 2-fold decrease)[5] | Broader |
| Peak Height/Sensitivity | Increased (up to 10-fold increase in detected peak height)[5] | Lower |
| Resolution | Higher, reducing co-elution and ion suppression | Lower |
| Solvent Consumption | Lower[6] | Higher |
| System Backpressure | Higher | Lower |
Experimental Protocols
UPLC-MS/MS Method for the Quantification of Parecoxib and Valdecoxib in Rat Plasma[1][2]
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard solution (this compound at an appropriate concentration).
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect 100 µL of the supernatant and dilute with 100 µL of ultra-purified water.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
HPLC-MS/MS Method (for comparison)[8]
-
Sample Preparation: Similar to UPLC-MS/MS.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions: Similar to UPLC-MS/MS.
Mandatory Visualization
Caption: Experimental workflow for the UPLC-MS/MS analysis of parecoxib in plasma.
Caption: Comparison of key performance characteristics between UPLC-MS/MS and HPLC-MS/MS.
References
- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput quantification for a drug mixture in rat plasma-a comparison of Ultra Performance liquid chromatography/tandem mass spectrometry with high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
Assessing the Linearity of Parecoxib Detection: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Parecoxib, a selective COX-2 inhibitor, is critical in pharmacokinetic studies and clinical monitoring. A key aspect of achieving reliable data lies in the analytical method's linearity and the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative assessment of the linearity of Parecoxib detection using methods employing a deuterated internal standard versus those using a non-deuterated (structural analog) internal standard.
Linearity Performance: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes the linearity performance of UPLC-MS/MS methods for Parecoxib detection using a non-deuterated internal standard and for Celecoxib detection using a deuterated internal standard.
| Analyte | Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| Parecoxib | Celecoxib | 50 - 10,000 | ≥ 0.9996 | [1] |
| Parecoxib | Ibuprofen | LOQ - 150% of 600 µg/mL | > 0.999 | [2] |
| Celecoxib | Celecoxib-D7 | 10 - 4,000 | Not explicitly stated, but linearity was established |
As the data indicates, methods employing non-deuterated internal standards for Parecoxib analysis consistently achieve excellent linearity, with correlation coefficients exceeding 0.999.[1][2] This demonstrates a strong linear relationship between the concentration of Parecoxib and the detector response within the specified ranges. The use of a deuterated standard, as shown in the Celecoxib analysis, is also expected to yield exceptional linearity, with the primary advantage being enhanced precision and accuracy due to the standard's near-identical behavior to the analyte.
Experimental Protocols
Method 1: Parecoxib Quantification with a Non-Deuterated Internal Standard (Celecoxib)
This method describes a validated UPLC-MS/MS approach for the simultaneous determination of Parecoxib and its active metabolite, valdecoxib, in rat plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Celecoxib, 1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect 100 µL of the supernatant and dilute with an equal volume of ultra-purified water.
-
The sample is now ready for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: ACQUITY UPLC
-
Column: ACQUITY UPLC®BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Parecoxib: m/z 371 → 234
-
Valdecoxib: m/z 315 → 132
-
Celecoxib (IS): m/z 382 → 362
-
Method 2: Celecoxib Quantification with a Deuterated Internal Standard (Celecoxib-D7)
This protocol outlines a selective and sensitive LC-MS/MS method for the determination of Celecoxib in human plasma using a deuterated internal standard.
1. Sample Preparation:
-
Utilize solid-phase extraction (SPE) for sample clean-up.
-
Condition a Strata-X SPE cartridge.
-
Load 300 µL of human plasma sample, previously spiked with Celecoxib-D7 internal standard.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic System: Liquid chromatography system
-
Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm)
-
Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution (80:20, v/v).
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Celecoxib: m/z 380.0 → 315.9
-
Celecoxib-D7 (IS): m/z 387.0 → 323.0
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for Parecoxib analysis.
References
A Researcher's Guide to Incurred Sample Reanalysis in Parecoxib Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as a critical component of bioanalytical method validation in pharmacokinetic (PK) studies of Parecoxib. While specific quantitative ISR data for Parecoxib is not extensively published, this document outlines the regulatory expectations, methodologies, and data evaluation criteria. It further presents a comparative look at the bioanalytical techniques employed for Parecoxib and its active metabolite, Valdecoxib, offering supporting experimental protocols from published literature.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a fundamental process in regulated bioanalysis to ensure the reliability and reproducibility of bioanalytical methods used in pharmacokinetic, toxicokinetic, and bioequivalence studies. Unlike calibration standards and quality control (QC) samples that are prepared by spiking a known concentration of the drug into a blank biological matrix, incurred samples are actual study samples obtained from subjects who have been administered the drug.
The rationale behind ISR is that the behavior of a drug and its metabolites in these incurred samples can sometimes differ from that in spiked samples due to various factors, including:
-
Metabolite Profile: The presence of known or unknown metabolites that may interfere with the analysis.
-
Protein Binding: Differences in drug-protein binding between in-vitro spiked samples and in-vivo incurred samples.
-
Sample Matrix Effects: Endogenous components in the subject's biological fluid that can enhance or suppress the analytical signal.
-
Sample Inhomogeneity: Non-uniform distribution of the analyte within the sample.
-
Analyte Stability: Potential for instability of the analyte or its metabolites in the biological matrix under storage and processing conditions.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR to provide confidence in the accuracy and precision of the reported concentration data from clinical and nonclinical studies.
Regulatory Framework and Acceptance Criteria for ISR
Both the FDA and EMA have established guidelines for conducting ISR. While there are minor differences in their recommendations, the core principles are aligned.
Key Regulatory Expectations:
-
When is ISR Required? ISR is expected for all pivotal bioequivalence (BE) studies and for clinical studies where pharmacokinetic data is a primary endpoint. For non-clinical studies, it is typically performed once per species, per matrix, and per analytical method.
-
Number of Samples: A certain percentage of the total number of study samples, typically 5-10%, should be selected for reanalysis.
-
Sample Selection: Samples should be selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.
-
Acceptance Criteria: For small molecules like Parecoxib and Valdecoxib, the concentration of the reanalyzed sample should be within ±20% of the original concentration for at least two-thirds (67%) of the samples. The percent difference is calculated as:
(% Difference) = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100
Table 1: Comparison of FDA and EMA Guidelines for Incurred Sample Reanalysis (Small Molecules)
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | All pivotal bioequivalence studies and studies where PK is a primary endpoint. | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in special populations (e.g., renal or hepatic impairment). |
| Number of Samples | Generally 10% of the first 1000 samples and 5% of the remaining samples. | 10% of samples up to 1000, and 5% of samples exceeding 1000. A minimum of 20 samples. |
| Acceptance Criteria | At least 67% of the reanalyzed samples must have a percent difference within ±20% of the mean of the original and repeat values. | At least two-thirds (67%) of the repeated samples should be within ±20% of the mean of the initial and the repeated value. |
Data Presentation: A Template for Parecoxib ISR
While specific published ISR data for Parecoxib is scarce, the following table provides a standardized format for presenting such data. This allows for a clear and concise evaluation of the reproducibility of the bioanalytical method.
Table 2: Template for Incurred Sample Reanalysis Data for a Hypothetical Parecoxib PK Study
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail (within ±20%) |
| SUBJ-001-04 | 152.3 | 145.8 | 149.05 | -4.36% | Pass |
| SUBJ-001-08 | 89.7 | 95.2 | 92.45 | 5.95% | Pass |
| SUBJ-002-05 | 210.1 | 198.5 | 204.3 | -5.68% | Pass |
| SUBJ-003-03 | 35.6 | 42.1 | 38.85 | 16.73% | Pass |
| SUBJ-004-09 | 12.8 | 15.5 | 14.15 | 19.08% | Pass |
| SUBJ-005-06 | 188.9 | 230.2 | 209.55 | 19.71% | Pass |
| SUBJ-006-07 | 76.4 | 65.9 | 71.15 | -14.76% | Pass |
| SUBJ-007-02 | 5.2 | 6.5 | 5.85 | 22.22% | Fail |
| ... | ... | ... | ... | ... | ... |
| Overall Results | - | - | - | - | XX% Pass |
Experimental Protocols for Parecoxib and Valdecoxib Bioanalysis
The accurate quantification of Parecoxib and its active metabolite, Valdecoxib, in biological matrices is a prerequisite for reliable pharmacokinetic studies and subsequent ISR. Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose.
Method 1: LC-MS/MS for Simultaneous Quantification of Parecoxib and Valdecoxib in Rat Plasma
This method provides a rapid and sensitive approach for the simultaneous determination of Parecoxib and Valdecoxib.
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., Celecoxib).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Parecoxib: Specific precursor and product ion masses would be monitored.
-
Valdecoxib: Specific precursor and product ion masses would be monitored.
-
Internal Standard: Specific precursor and product ion masses would be monitored.
-
-
Method 2: HPLC with UV Detection for Valdecoxib in Human Plasma
This method offers a more accessible alternative to LC-MS/MS for the quantification of Valdecoxib.
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard (e.g., another NSAID).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 240 nm).
-
Mandatory Visualizations
Parecoxib Metabolism and Mechanism of Action
Caption: Metabolic conversion of Parecoxib to Valdecoxib and its inhibitory effect on the COX-2 pathway.
Incurred Sample Reanalysis (ISR) Workflow
Caption: A typical workflow for conducting Incurred Sample Reanalysis in a pharmacokinetic study.
Conclusion and Recommendations
Incurred Sample Reanalysis is a non-negotiable aspect of modern bioanalytical science, ensuring the integrity of pharmacokinetic data that underpins critical drug development decisions. For Parecoxib, a parenterally administered prodrug, robust bioanalytical methods for both the parent drug and its active metabolite, Valdecoxib, are essential. While publicly available, specific ISR data for Parecoxib is limited, the principles and methodologies outlined in this guide provide a strong framework for researchers to design, conduct, and evaluate their own ISR assessments.
It is recommended that:
-
Bioanalytical methods for Parecoxib and Valdecoxib are thoroughly validated according to current regulatory standards, with particular attention to potential matrix effects and metabolite interference.
-
ISR is prospectively planned and integrated into the bioanalytical phase of all pivotal pharmacokinetic studies of Parecoxib.
-
Any ISR failures are rigorously investigated to identify the root cause, which may necessitate method re-optimization and re-validation.
By adhering to these principles, researchers can ensure the generation of high-quality, reproducible pharmacokinetic data for Parecoxib, ultimately contributing to the safe and effective use of this important analgesic.
A Comparative Guide to Extraction Methods for Parecoxib and Valdecoxib Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for the quantitative analysis of Parecoxib and its active metabolite, Valdecoxib, from biological matrices, primarily plasma. The selection of an appropriate extraction technique is critical for achieving accurate, precise, and sensitive analytical results in pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This document outlines the experimental protocols and performance data for commonly employed methods to aid in the selection of the most suitable technique for your research needs.
Overview of Extraction Methods
The accurate quantification of Parecoxib and Valdecoxib in biological samples is preceded by an essential sample preparation step to remove interfering substances such as proteins and phospholipids. The most frequently utilized techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are established for various compounds, their specific application with detailed performance data for Parecoxib and Valdecoxib is not extensively documented in current literature.
Data Presentation: Performance of Extraction Methods
The following table summarizes the quantitative performance of different extraction methods based on published experimental data.
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Key Findings | Reference |
| Protein Precipitation | Parecoxib & Valdecoxib | Beagle Plasma | > 82.54 | Simple, rapid, and effective for UPLC-MS/MS analysis. | [1] |
| Parecoxib & Valdecoxib | Rat Plasma | 70.0 - 114.6 | One-step method, high recovery efficacy reported. | [2][3] | |
| Liquid-Liquid Extraction | Parecoxib | Canine Plasma | 81.1 - 89.1 | Two-step LLE following protein precipitation. | |
| Valdecoxib | Canine Plasma | 94.8 - 103.6 | Good recovery for Valdecoxib. | ||
| Parecoxib & Valdecoxib | Rat Plasma | > 89.0 | Combined protein precipitation and LLE. | [4] | |
| Solid-Phase Extraction | Valdecoxib & Metabolite | Human Urine | Not specified | Automated SPE-LC-MS/MS method developed and validated. | [5] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on validated methods from scientific literature and can be adapted for specific laboratory requirements.
Protein Precipitation (PPT)
This method is favored for its simplicity and speed.
Protocol:
-
To 100 µL of plasma sample, add a known concentration of an internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis by LC-MS/MS or other suitable analytical techniques.[2][3]
Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup compared to PPT.
Protocol:
-
To a plasma sample, add an internal standard.
-
Perform an initial protein precipitation step with an acid.
-
Add an appropriate organic solvent (e.g., a 3:2 v/v mixture of cyclohexane and diethyl ether).
-
Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the analytical instrument.
Solid-Phase Extraction (SPE)
SPE provides a more selective and cleaner extract, which can be beneficial for reducing matrix effects in sensitive analyses.
Protocol (General, based on Valdecoxib extraction):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma or urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute Parecoxib and Valdecoxib from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[5]
Advanced Extraction Techniques: A General Overview
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix facilitates cell disruption and enhances mass transfer, potentially leading to faster and more efficient extraction. For other sulfonamides, UAE has been shown to be a rapid and efficient extraction method.[6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid cell lysis and the release of target analytes into the solvent. This method can significantly reduce extraction times and solvent consumption.
Further research is required to develop and validate specific UAE and MAE protocols for the extraction of Parecoxib and Valdecoxib from biological matrices and to establish their performance characteristics in comparison to the more conventional methods.
Visualization of Experimental Workflows
To illustrate the logical flow of the described extraction and analysis processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Protein Precipitation Method.
Caption: Workflow for Liquid-Liquid Extraction Method.
Caption: Workflow for Solid-Phase Extraction Method.
Conclusion
The choice of extraction method for Parecoxib and Valdecoxib analysis depends on the specific requirements of the study, including the desired level of sample cleanup, throughput, and available instrumentation.
-
Protein Precipitation is a straightforward and rapid method suitable for high-throughput analysis, offering good recovery rates.
-
Liquid-Liquid Extraction provides cleaner extracts than PPT and demonstrates high recovery, particularly for Valdecoxib.
-
Solid-Phase Extraction offers the most selective sample preparation, which can be crucial for minimizing matrix effects and achieving the lowest limits of quantification.
While UAE and MAE present promising avenues for future development in this area, further research is necessary to establish and validate their use for the routine analysis of Parecoxib and Valdecoxib from biological matrices. This guide provides a foundation for selecting and implementing an appropriate extraction strategy to ensure reliable and accurate results in your research endeavors.
References
- 1. dovepress.com [dovepress.com]
- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Parecoxib-D3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Parecoxib-D3, a deuterated analog of Parecoxib, ensuring compliance and minimizing risk.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Protective gloves
-
Safety goggles with side-shields
-
Impervious clothing or lab coat
-
A suitable respirator, especially in areas with inadequate ventilation[1]
Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying their waste.[2]
-
Containment: Prevent any spillage or leakage from entering drains or water courses.[1] If a spill occurs, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a suitable, labeled, and closed container for disposal. For dry solids, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Waste Disposal: Dispose of the sealed container of this compound waste through an approved waste disposal plant. It is recommended to practice waste minimization.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Incompatible Materials
When handling and preparing for disposal, avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Environmental Precautions
It is crucial to prevent this compound from being released into the environment.[3] Do not empty into drains or allow it to enter sewers, surface water, or ground water.[2][3]
References
Essential Safety and Logistics for Handling Parecoxib-D3
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Parecoxib-D3. The following information outlines personal protective equipment, handling procedures, storage conditions, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound, a deuterated analog of Parecoxib, should be handled with the same precautions as the parent compound. Parecoxib sodium is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It may also cause harm to an unborn child and damage to the gastrointestinal system through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety goggles with side-shields or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Hands | Protective, powder-free gloves (nitrile or neoprene preferred) | ASTM D6978 for chemotherapy gloves is a good practice[4] |
| Body | Impervious clothing, disposable gown with a solid front, long sleeves, and tight-fitting cuffs | Polyethylene-coated polypropylene or other resistant laminate materials[1][4][5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded, if irritation occurs, or when creating dust[1][3] |
Note: When working with hazardous drugs, OSHA recommends wearing two pairs of gloves.[5] Always wash hands before putting on and after removing gloves.[5]
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions:
| Form | Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and ignition sources.[1] |
| In Solvent | -80°C | Follow guidelines for the specific solvent used. |
| Reconstituted | Room Temperature (25°C) or Refrigerated (5°C) | Should be administered or used within 24 hours of reconstitution.[6] Stable for up to 48 hours under certain conditions.[7] |
Handling and Reconstitution Protocol:
-
Preparation : Before handling, obtain special instructions and ensure all safety precautions are understood.[3][8] Work in a designated, well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[1] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Aseptic Technique : Use aseptic technique for all procedures involving the sterile powder.[9][10]
-
Reconstitution :
-
Reconstitute the lyophilized powder with an appropriate volume of a compatible diluent.
-
Compatible Diluents : 0.9% Sodium Chloride Injection, Bacteriostatic 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or 5% Dextrose and 0.45% Sodium Chloride Injection.[6][11]
-
Incompatible Diluents : Do not use Lactated Ringer's Injection or 5% Dextrose in Lactated Ringer's Injection, as they will cause the drug to precipitate.[6][11] Do not reconstitute with water for injection, as this can also cause precipitation.[12]
-
-
Inspection : After reconstitution, visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless. Do not use if it is discolored, cloudy, or contains visible particles.[6]
-
Administration Line : Do not inject into an IV line delivering any other drug. The IV line must be flushed with a compatible solution before and after administration.[6]
Emergency Procedures
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[1][2][3]
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full PPE as described above.
-
For dry spills, avoid generating dust. Use a damp cloth or a filtered vacuum for cleanup.[2] Sweep up and shovel the material into a suitable, labeled, and closed container for disposal.[3]
-
Clean the spill area thoroughly.
-
Prevent the spilled product from entering drains, water courses, or the soil.[1]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
For small quantities typical in a research setting, if a take-back program is not available:
-
Remove the substance from its original container.
-
Mix the compound with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.[13][14]
-
Place the mixture in a sealable container, such as a zipper storage bag or an empty can, to prevent leakage.[13][14]
-
Dispose of the sealed container in the household trash.[13][14]
-
Remove or scratch out all personal information from the original packaging before recycling or disposing of it.[13]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Parecoxib|198470-84-7|MSDS [dcchemicals.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. osha.gov [osha.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
